(1R,3R)-Rsl3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C23H21ClN2O5 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
methyl (1R,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21-/m1/s1 |
InChI-Schlüssel |
TXJZRSRTYPUYRW-WIYYLYMNSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Kanonische SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(1R,3R)-Rsl3 mechanism of action in ferroptosis
An In-Depth Technical Guide on the Mechanism of Action of (1R,3R)-RSL3 in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound has emerged as a potent and specific inducer of ferroptosis, making it an invaluable tool for studying this cell death modality and a potential therapeutic agent. This technical guide delineates the core mechanism of action of this compound, detailing the involved signaling pathways, providing quantitative data from key studies, and outlining experimental protocols for its investigation.
Core Mechanism of Action: Direct Inhibition of GPX4
The primary mechanism by which this compound induces ferroptosis is through the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a unique selenoprotein enzyme that plays a critical role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2]
The specific stereoisomer, (1S,3R)-RSL3, is the active form that potently induces ferroptosis.[2] By binding to and inactivating GPX4, RSL3 disables the cell's primary defense against the accumulation of lipid reactive oxygen species (ROS). This inactivation is independent of GSH depletion, distinguishing RSL3's mechanism from other ferroptosis inducers like erastin, which inhibits the cystine/glutamate antiporter system Xc-, leading to GSH depletion.
The inhibition of GPX4 by RSL3 leads to a cascade of downstream events culminating in cell death:
-
Accumulation of Lipid Peroxides: With GPX4 inactivated, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) within cellular membranes, accumulate unchecked.
-
Iron-Dependent Fenton Reaction: The presence of labile iron is crucial for ferroptosis. Ferrous iron (Fe2+) can react with accumulated lipid hydroperoxides in a Fenton-like reaction, generating highly reactive lipid radicals. These radicals can then propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes.
-
Oxidative Damage and Membrane Disruption: The widespread lipid peroxidation results in a loss of membrane integrity, increased membrane permeability, and eventual cell rupture and death.
Signaling Pathway of RSL3-Induced Ferroptosis
The signaling cascade initiated by RSL3 is centered on the inactivation of GPX4 and the subsequent iron-dependent lipid peroxidation.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data on RSL3-Induced Ferroptosis
The following table summarizes key quantitative data from studies investigating the effects of RSL3.
| Cell Line | RSL3 Concentration/IC50 | Outcome Measure | Key Findings | Reference |
| HCT116 (Colorectal Cancer) | 4.084 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |
| LoVo (Colorectal Cancer) | 2.75 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |
| HT29 (Colorectal Cancer) | 12.38 µM (24h IC50) | Cell Viability (CCK-8) | RSL3 induces dose- and time-dependent cell death. | |
| SH-SY5Y (Neuroblastoma) | 10 µM and 20 µM | ROS Production (H2DCFDA) | RSL3 treatment leads to a time-dependent increase in intracellular ROS. | |
| SH-SY5Y (Neuroblastoma) | 5 µM (3h) | Lipid Peroxidation (BODIPY C11) | Significant increase in the ratio of oxidized to reduced BODIPY C11, indicating lipid peroxidation. | |
| HT-1080 (Fibrosarcoma) | 1.0 µM (6h) | Cysteine Reactivity | RSL3 treatment perturbs the reactivity of specific cysteine residues in the proteome. | |
| DU-145 (Prostate Cancer) | 0.3 µM (with 100 µM FAC) | Cell Viability | Iron supplementation with Ferric Ammonium Citrate (FAC) enhances RSL3-induced cell death. | |
| TRAMP-C2 (Mouse Prostate Cancer) | 1.0 µM (with 100 µM FAC) | Cell Viability | Iron supplementation enhances RSL3-induced ferroptosis. | |
| H9c2 (Cardiomyocytes) | Not specified | Mitochondrial Fragmentation | RSL3 induced a 1.9-fold increase in fragmented mitochondria, which was attenuated by Ferrostatin-1. |
Experimental Protocols for Studying RSL3-Induced Ferroptosis
Detailed methodologies are crucial for the reproducible investigation of RSL3's effects.
Cell Viability Assay (CCK-8)
Objective: To quantify the cytotoxic effect of RSL3.
Materials:
-
Target cell line (e.g., HCT116, HT-1080)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of RSL3 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in each well with the medium containing the desired concentrations of RSL3. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
Objective: To detect the generation of intracellular reactive oxygen species.
Materials:
-
Target cell line
-
6-well plates or black-walled 96-well plates
-
RSL3
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in the appropriate plates and allow them to adhere.
-
Treat the cells with RSL3 at the desired concentration and for the specified time.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) using a fluorescence microscope or plate reader.
Assessment of Lipid Peroxidation (BODIPY 581/591 C11 Staining)
Objective: To specifically measure lipid peroxidation.
Materials:
-
Target cell line
-
Glass-bottom dishes or black-walled 96-well plates
-
RSL3
-
BODIPY 581/591 C11 probe
-
Live-cell imaging medium
-
Confocal microscope or flow cytometer
Procedure:
-
Seed cells and treat with RSL3 as described above.
-
Towards the end of the treatment period, add BODIPY 581/591 C11 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with live-cell imaging medium.
-
Image the cells using a confocal microscope. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).
-
Alternatively, cells can be harvested and analyzed by flow cytometry, measuring the shift in fluorescence from red to green.
-
The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating RSL3-induced ferroptosis.
Caption: A typical experimental workflow for studying RSL3-induced ferroptosis.
Conclusion
This compound is a powerful chemical probe for inducing and studying ferroptosis. Its specific mechanism of action, the direct inhibition of GPX4, provides a clear and direct means to trigger iron-dependent lipid peroxidation and subsequent cell death. Understanding this mechanism is fundamental for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases, and is critical for the development of novel therapeutic strategies that leverage the ferroptotic pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the rigorous investigation of RSL3's role in cellular physiology and pathology.
References
(1R,3R)-RSL3: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-RSL3 is a stereoisomer of the well-characterized ferroptosis inducer, (1S,3R)-RSL3. While (1S,3R)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death, this compound has traditionally been considered its inactive counterpart and utilized as a negative control in research settings[1][2][3]. However, recent evidence has emerged suggesting that this compound may exhibit biological activity in certain contexts, challenging the established consensus[4]. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting both the classical understanding and the latest, contrasting findings.
Core Biological Activity: A Tale of Two Isomers
The biological activity of RSL3 is highly dependent on its stereochemistry. The (1S,3R) isomer is the active form that potently induces ferroptosis by directly inhibiting GPX4[5]. In contrast, this compound has been consistently reported to be inactive as a GPX4 inhibitor and ferroptosis inducer in most experimental systems.
The Prevailing View: Inactivity of this compound
Numerous studies have demonstrated the inability of this compound to induce cell death or inhibit GPX4 activity when used at concentrations where (1S,3R)-RSL3 is highly potent. This stereospecificity is a key feature of the interaction between RSL3 and its target.
Emerging Evidence of this compound Activity
A recent study has challenged the notion of this compound's inactivity. This research, focusing on a panel of colorectal cancer (CRC) cell lines, reported that this compound exhibits equipotent cytotoxic activity to its (1S,3R) counterpart. This suggests that in specific cellular contexts, this compound may induce cell death through a mechanism that is either independent of or parallel to GPX4 inhibition. Further investigation in this study using affinity purification-mass spectrometry with a biotinylated (1S,3R)-RSL3 probe revealed that it may act as a pan-inhibitor of the selenoproteome, targeting both the glutathione and thioredoxin peroxidase systems. This finding opens up the possibility that this compound might also interact with other cellular targets.
Quantitative Data
The majority of quantitative data available pertains to the active (1S,3R)-RSL3 isomer. However, for comparative purposes, this information is crucial for understanding the potency of the active compound against which this compound is typically compared.
Table 1: Cytotoxicity of RSL3 Isomers
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Duration |
| (1S,3R)-RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 h |
| (1S,3R)-RSL3 | LoVo | Colorectal Cancer | 2.75 | 24 h |
| (1S,3R)-RSL3 | HT29 | Colorectal Cancer | 12.38 | 24 h |
| (1S,3R)-RSL3 | HN3 | Head and Neck Cancer | 0.48 | 72 h |
| (1S,3R)-RSL3 | HN3-rslR | Head and Neck Cancer | 5.8 | 72 h |
| (1S,3R)-RSL3 | A549 | Lung Cancer | 0.5 | 24 h |
| (1S,3R)-RSL3 | H1975 | Lung Cancer | 0.15 | 24 h |
| (1S,3R)-RSL3 | HT-1080 | Fibrosarcoma | 1.55 | 48 h |
| (1R,3S)-RSL3* | HT22 | Hippocampal | 5.2 | 16 h |
*Note: The data for (1R,3S)-RSL3 is included as it may represent a stereoisomer with low activity, though the exact relationship to this compound is not explicitly stated in the source.
Signaling Pathways
The primary signaling pathway associated with RSL3 involves the induction of ferroptosis via GPX4 inhibition. The following diagram illustrates the canonical pathway initiated by the active (1S,3R)-RSL3. The potential, yet-to-be-fully-elucidated, off-target or alternative pathways for this compound are currently under investigation.
Canonical (1S,3R)-RSL3-induced ferroptosis pathway.
Experimental Workflows
A typical workflow to investigate and compare the biological activities of this compound and (1S,3R)-RSL3 is outlined below.
Workflow for comparing RSL3 stereoisomer activity.
Experimental Protocols
Cell Viability Assay (Cell Counting Kit-8, CCK-8)
This protocol is adapted from studies investigating RSL3-induced cell death.
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound and (1S,3R)-RSL3.
Materials:
-
Cells of interest
-
96-well flat-bottom microtiter plates
-
Complete cell culture medium
-
This compound and (1S,3R)-RSL3 stock solutions (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and (1S,3R)-RSL3 in complete culture medium. A vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration should be included.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is based on methods used to quantify lipid ROS accumulation following RSL3 treatment.
Objective: To measure the accumulation of lipid reactive oxygen species.
Materials:
-
Cells of interest
-
Suitable plates or dishes for cell culture
-
This compound and (1S,3R)-RSL3
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, (1S,3R)-RSL3, or vehicle control for a predetermined time (e.g., 6-24 hours).
-
During the last 30 minutes of treatment, add C11-BODIPY 581/591 probe to the culture medium to a final concentration of 2.5 µM and incubate at 37°C.
-
Harvest the cells (e.g., by trypsinization) and wash them with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces in the green channel (emission ~520 nm), while the reduced form fluoresces in the red channel (emission ~595 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
GPX4 Activity Assay (Coupled Enzyme Method)
This protocol is a generalized method based on commercially available kits and published procedures.
Objective: To directly measure the inhibitory effect of this compound and (1S,3R)-RSL3 on GPX4 enzymatic activity.
Materials:
-
Cell lysates from treated and untreated cells
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)
-
NADPH solution
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR) solution
-
Hydroperoxide substrate (e.g., Cumene Hydroperoxide)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell lysates from cells treated with this compound, (1S,3R)-RSL3, or vehicle control.
-
In a 96-well plate, add the assay buffer, NADPH solution, GSH solution, and GR solution to each well.
-
Add the cell lysate to the respective wells.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. GPX4 activity is proportional to this rate.
Conclusion
References
The Crucial Role of Stereochemistry in the Ferroptosis-Inducing Activity of RSL3 Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSL3 (RAS-selective lethal 3) has emerged as a potent and widely utilized small molecule for inducing ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Its efficacy and specificity are intrinsically linked to its stereochemistry. This technical guide provides an in-depth exploration of the stereoisomers of RSL3, their differential biological activities, the underlying molecular mechanisms, and detailed experimental protocols for their study.
The Stereoisomers of RSL3
RSL3 possesses two stereocenters, giving rise to four possible diastereomers: (1S, 3R), (1R, 3S), (1S, 3S), and (1R, 3R). Extensive research has demonstrated that the biological activity of RSL3 is highly dependent on its stereochemical configuration, with the (1S, 3R)-RSL3 isomer being the most potent inducer of ferroptosis.
Quantitative Analysis of RSL3 Stereoisomer Activity
The differential activity of RSL3 stereoisomers is most evident when comparing their half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) in various cell lines. The (1S, 3R) enantiomer consistently demonstrates significantly higher potency in inducing cell death compared to its counterparts.
| Stereoisomer | Cell Line | Assay Type | EC50/IC50 Value | Reference |
| (1S, 3R)-RSL3 | HT22 | Cell Death | 0.004 µM (4 nM) | [1] |
| (1R, 3S)-RSL3 | HT22 | Cell Death | 5.2 µM | [1] |
| (1S, 3R)-RSL3 | HT1080 | Cell Growth | 13 nM | [2] |
| (1R, 3R)-RSL3 | HT1080 | Cell Growth | 903 nM | [2] |
| (1S, 3R)-RSL3 | DLD1 | Cell Growth | ~1 µM | [2] |
| (1R, 3R)-RSL3 | DLD1 | Cell Growth | ~1 µM | |
| (1S, 3R)-RSL3 | HCT116 | Cell Growth | ~1 µM | |
| (1R, 3R)-RSL3 | HCT116 | Cell Growth | ~1 µM |
Table 1: Comparative activity of RSL3 stereoisomers in different cell lines. Note the significantly lower EC50/IC50 value for the (1S, 3R) isomer in most contexts, indicating higher potency.
Molecular Mechanisms of Action: Beyond GPX4 Inhibition
The primary and most well-established target of (1S, 3R)-RSL3 is Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. The chloroacetamide moiety of RSL3 is thought to form a covalent bond with the selenocysteine residue in the active site of GPX4, leading to its irreversible inhibition.
However, emerging evidence reveals a more complex mechanism of action, suggesting that RSL3 functions as a broader inhibitor of the selenoproteome. Notably, the (1R, 3R)-RSL3 stereoisomer, which does not significantly inhibit GPX4, exhibits comparable potency to (1S, 3R)-RSL3 in certain colorectal cancer cell lines. This points to the existence of GPX4-independent ferroptosis induction pathways.
One such pathway involves the inhibition of Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme in cellular redox control. Inhibition of TXNRD1 by RSL3 leads to the activation of Protein Disulfide Isomerase (PDI), which in turn catalyzes the dimerization of Nitric Oxide Synthase (NOS). This results in the accumulation of nitric oxide (NO) and reactive oxygen species (ROS), contributing to lipid peroxidation and ferroptosis.
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: Signaling pathways of RSL3-induced ferroptosis.
Experimental Protocols
Synthesis and Stereochemical Assignment of RSL3
The stereospecific synthesis of RSL3 isomers is a complex process. While detailed, step-by-step protocols are proprietary or dispersed in the primary literature, the general approach involves stereoselective reactions to establish the two chiral centers. For many research applications, it is more practical to obtain the specific stereoisomers from commercial vendors who provide enantiomerically pure compounds. Key publications to consult for synthesis strategies of RSL3-based compounds include those focused on the development of RSL3 derivatives and degraders.
General Experimental Workflow for Studying RSL3 Activity
Caption: General workflow for investigating RSL3 stereoisomer activity.
Detailed Methodologies
1. Cell Viability Assay (CCK-8)
This assay measures cell proliferation and viability.
-
Materials: 96-well plates, Cell Counting Kit-8 (CCK-8) solution, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of RSL3 stereoisomers for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay quantifies lipid peroxidation, a hallmark of ferroptosis.
-
Materials: C11-BODIPY 581/591 dye, flow cytometer or fluorescence microscope.
-
Procedure:
-
Culture cells and treat with RSL3 stereoisomers as desired.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing 2.5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry. The oxidation of the polyunsaturated butadienyl portion of the dye results in a shift of the fluorescence emission peak from red to green, which can be detected in the FITC channel.
-
3. Western Blot Analysis
This technique is used to detect changes in the protein levels of key targets like GPX4 and TXNRD1.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, primary and secondary antibodies.
-
Procedure:
-
Treat cells with RSL3 stereoisomers, then lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., GPX4, TXNRD1, and a loading control like GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of RSL3 to its cellular targets.
-
Materials: PCR tubes, thermocycler, lysis buffer, western blot equipment.
-
Procedure:
-
Treat intact cells with the RSL3 stereoisomer or vehicle control.
-
Harvest the cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fraction by western blot for the target protein. Ligand binding will stabilize the protein, leading to a higher amount remaining in the soluble fraction at elevated temperatures compared to the control.
-
Conclusion
The stereochemistry of RSL3 is a critical determinant of its biological activity. The (1S, 3R) isomer is the most potent inducer of ferroptosis, primarily through the inhibition of GPX4. However, the emerging understanding of RSL3 as a pan-selenoproteome inhibitor, with significant effects on TXNRD1, highlights the complexity of its mechanism of action and explains the activity of other stereoisomers. For researchers in cancer biology and drug development, a thorough understanding of the stereospecific effects of RSL3 is essential for the accurate interpretation of experimental results and for the design of novel therapeutics that leverage ferroptosis. The experimental protocols provided in this guide offer a robust framework for investigating the nuanced roles of each RSL3 stereoisomer.
References
Unraveling (1R,3R)-RSL3: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-RSL3 has emerged as a significant chemical probe in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as an inactive stereoisomer of the potent ferroptosis inducer (1S,3R)-RSL3, recent evidence suggests a more complex biological role, including potential GPX4-independent mechanisms of action. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, complete with detailed experimental protocols and quantitative data to support researchers in this evolving field.
Discovery and Biological Activity
RAS-selective lethal 3 (RSL3) was first identified in a screen for small molecules that are selectively lethal to cells expressing oncogenic RAS. The active enantiomer, (1S,3R)-RSL3, was subsequently characterized as a potent inducer of ferroptosis through the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides.[1]
Initially, the (1R,3R) stereoisomer of RSL3 was often utilized as a negative control in ferroptosis studies due to its perceived inactivity against GPX4.[2] However, emerging research has challenged this view. Studies in certain colorectal cancer (CRC) cell lines have demonstrated that this compound exhibits equipotent activity to (1S,3R)-RSL3, suggesting a GPX4-independent mechanism of inducing cell death.[3][4][5] This finding has opened new avenues of investigation into the broader cellular targets of RSL3 stereoisomers and the intricacies of ferroptosis signaling.
Quantitative Biological Data
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cell lines, highlighting its differential activity.
| Cell Line | Cancer Type | This compound EC50 (µM) | (1S,3R)-RSL3 EC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | ~0.903 | ~0.013 | |
| DLD1 | Colorectal Cancer | ~1 | ~1 | |
| HCT116 | Colorectal Cancer | ~1 | ~1 | |
| RKO | Colorectal Cancer | ~1 | ~1 | |
| SW480 | Colorectal Cancer | ~1 | ~1 | |
| HT22 | Hippocampal | 5.2 | 0.004 |
Chemical Synthesis of this compound
Conceptual Synthetic Workflow
The synthesis of the RSL3 scaffold can be conceptually broken down into the following stages:
Detailed Experimental Protocols
This is a generalized protocol and requires optimization for stereoselectivity.
-
Reaction Setup: To a solution of D-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add methyl 4-formylbenzoate (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TFA). The choice of catalyst and reaction conditions is critical for influencing the stereochemical outcome.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.
-
Reaction Setup: Dissolve the purified tetrahydro-β-carboline intermediate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Acylating Agent: Slowly add chloroacetyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final RSL3 product. Chiral high-performance liquid chromatography (HPLC) is then required to separate the diastereomers and isolate the (1R,3R) stereoisomer.
Quantitative Synthetic Data (Illustrative)
The following table provides illustrative quantitative data for the synthesis of RSL3 analogs. Actual yields and purity for this compound will depend on the specific optimized conditions.
| Step | Product | Starting Materials | Reagents | Yield (%) | Purity (%) |
| 1 | Tetrahydro-β-carboline | Tryptamine derivative, Aldehyde | Acid catalyst | 70-90 | >95 |
| 2 | RSL3 (racemic mixture) | Tetrahydro-β-carboline | Chloroacetyl chloride, DIPEA | 60-80 | >98 |
| 3 | This compound | RSL3 mixture | Chiral HPLC | Variable | >99 (e.e.) |
Signaling Pathways and Experimental Workflows
This compound's biological effects are primarily studied in the context of cell death pathways. While its interaction with GPX4 is debated, its ability to induce ferroptosis-like cell death in certain contexts points towards the induction of lipid peroxidation and reactive oxygen species (ROS) accumulation.
Ferroptosis Induction Pathway
The canonical ferroptosis pathway initiated by GPX4 inhibition provides a framework for understanding the potential downstream effects of this compound, even if the direct target differs.
References
- 1. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Asymmetric Biocatalytic Synthesis of 1‐Aryltetrahydro‐β‐carbolines Enabled by “Substrate Walking” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of RSL3-based GPX4 degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]
role of (1R,3R)-Rsl3 in non-canonical ferroptosis
An In-Depth Technical Guide on the Role of Rsl3 in Non-Canonical Ferroptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The canonical pathway of ferroptosis induction is often described through the action of compounds that either deplete glutathione (GSH) or directly inhibit the selenoenzyme Glutathione Peroxidase 4 (GPX4). Rsl3 (RAS-selective lethal 3) is a well-established inducer of ferroptosis. It is crucial to distinguish between the stereoisomers of Rsl3: (1S,3R)-Rsl3 is the potent, active form that induces ferroptosis, while (1R,3R)-Rsl3 is its diastereomer and is widely used as an inactive, negative control in experiments.[1][2] This guide will focus on the mechanisms of the active (1S,3R)-Rsl3, with a particular emphasis on its emerging, non-canonical roles that extend beyond direct GPX4 inhibition.
The "canonical" mechanism of (1S,3R)-Rsl3 involves its direct binding to and inactivation of GPX4.[2][3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage. By inhibiting GPX4, (1S,3R)-Rsl3 causes a massive accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death.
"Non-canonical ferroptosis" can be defined as pathways that lead to iron-dependent lipid peroxidation but are independent of the canonical system Xc⁻/GSH/GPX4 axis, or involve additional mechanisms beyond GPX4 inhibition. Recent evidence suggests that the action of (1S,3R)-Rsl3 is more complex than previously understood, involving targets other than GPX4 and engaging additional signaling cascades that contribute to cellular demise.
Non-Canonical Mechanisms of (1S,3R)-Rsl3
Recent studies have uncovered that while (1S,3R)-Rsl3 is a potent GPX4 inhibitor, its cellular effects may be broader, involving other selenoproteins and signaling pathways. This has led to the proposal of non-canonical mechanisms of action.
Inhibition of Thioredoxin Reductase 1 (TXNRD1)
A significant non-canonical target of (1S,3R)-Rsl3 is Thioredoxin Redductase 1 (TXNRD1), another key selenoenzyme in cellular redox control. Some studies suggest that Rsl3 and the related compound ML162 are efficient inhibitors of TXNRD1 and may not directly inhibit GPX4 at all. This controversial finding suggests that some of the effects previously attributed to GPX4 inhibition might be mediated through TXNRD1.
Inhibition of TXNRD1 by (1S,3R)-Rsl3 has been shown to activate Protein Disulfide Isomerase (PDI). PDI, in its oxidized (active) state, then catalyzes the dimerization of Nitric Oxide Synthase (NOS), leading to the accumulation of nitric oxide (NO) and a subsequent increase in cellular ROS and lipid-ROS, ultimately triggering ferroptosis. This pathway represents a GPX4-independent mechanism for (1S,3R)-Rsl3 to induce ferroptotic cell death.
References
Preliminary Investigation of (1R,3R)-Rsl3 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of RSL3, with a particular focus on the distinction between its stereoisomers and its role as a potent inducer of ferroptosis. This document outlines the core mechanisms of action, presents quantitative data on its cytotoxic effects, and provides detailed protocols for key experimental assays.
Introduction
RSL3 (RAS-selective lethal 3) has been identified as a small molecule that can induce a form of iron-dependent regulated cell death known as ferroptosis. This process is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is distinct from other cell death modalities such as apoptosis. The cytotoxic activity of RSL3 is highly dependent on its stereochemistry. The (1S,3R)-RSL3 isomer is a potent inducer of ferroptosis, whereas the (1R,3R)-Rsl3 isomer is largely considered inactive in many contexts, serving as a valuable negative control in experimental settings. However, some studies suggest that in certain cancer cell lines, the this compound stereoisomer can exhibit comparable potency to (1S,3R)-RSL3, indicating potential GPX4-independent mechanisms of action[1].
The primary and most well-characterized mechanism of (1S,3R)-RSL3-induced ferroptosis is the direct and covalent inhibition of glutathione peroxidase 4 (GPX4)[2][3]. GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides. Its inactivation by (1S,3R)-RSL3 leads to an uncontrolled buildup of lipid ROS, culminating in oxidative damage to cellular membranes and eventual cell death[2]. Recent evidence also suggests that RSL3 may have broader effects, potentially inhibiting other selenoproteins such as thioredoxin reductase 1 (TXNRD1), which could also contribute to its cytotoxic effects.
Data Presentation: Cytotoxicity of RSL3 Isomers
The following tables summarize the cytotoxic effects of the active (1S,3R)-RSL3 isomer and provide a comparison with its less active enantiomer, (1R,3S)-RSL3, and the this compound stereoisomer. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented for various cancer cell lines.
Table 1: Cytotoxicity (IC50/EC50) of (1S,3R)-RSL3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (hours) |
| HCT116 | Colorectal Cancer | 4.084 | 24 |
| LoVo | Colorectal Cancer | 2.75 | 24 |
| HT29 | Colorectal Cancer | 12.38 | 24 |
| HN3 | Head and Neck Cancer | 0.48 | 72 |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 |
| NCI/ADR-RES | Ovarian Cancer | - | - |
| MCF-7/MXR | Breast Cancer | - | - |
Data compiled from multiple sources. Note: Some studies indicate effective concentrations without specifying IC50 values.
Table 2: Comparative Cytotoxicity of RSL3 Isomers
| Cell Line | Isomer | EC50 (µM) | Incubation Time (hours) |
| HT22 | (1S,3R)-RSL3 | 0.004 | 16 |
| HT22 | (1R,3S)-RSL3 | 5.2 | 16 |
| Colorectal Cancer Cell Panel | (1S,3R)-RSL3 | equipotent | - |
| Colorectal Cancer Cell Panel | This compound | equipotent | - |
Data for HT22 cells from. Information on colorectal cancer cell panel from.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in RSL3-induced cytotoxicity, the following diagrams have been generated using the DOT language.
Caption: RSL3-Induced Ferroptosis Signaling Pathway.
Caption: Experimental Workflow for Assessing RSL3 Cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cytotoxicity of RSL3.
LDH Cytotoxicity Assay
This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, serving as an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
96-well flat-bottom cell culture plates
-
(1S,3R)-RSL3 and this compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solution)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with serial dilutions of (1S,3R)-RSL3 and this compound. Include wells for vehicle control (spontaneous LDH release) and maximum LDH release (add lysis buffer 30-45 minutes before the assay endpoint).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm (for the formazan product) and 680 nm (background).
-
Calculation:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
C11-BODIPY Lipid Peroxidation Assay
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid hydroperoxides, its fluorescence shifts to green.
Materials:
-
Cells of interest
-
Culture plates or dishes suitable for fluorescence microscopy or flow cytometry
-
C11-BODIPY 581/591 probe
-
DMSO (for stock solution)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with RSL3 isomers and controls as described for the LDH assay.
-
Probe Loading:
-
Prepare a working solution of C11-BODIPY (e.g., 1-10 µM) in culture medium.
-
Remove the treatment medium from the cells and wash with PBS.
-
Add the C11-BODIPY working solution and incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe solution and wash the cells twice with PBS or HBSS.
-
Image Acquisition (Microscopy):
-
Add fresh PBS or HBSS to the cells.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for red (e.g., Texas Red) and green (e.g., FITC) fluorescence.
-
-
Data Acquisition (Flow Cytometry):
-
Harvest the cells by trypsinization or scraping.
-
Resuspend the cells in PBS or flow cytometry buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the red and green channels.
-
-
Data Analysis:
-
For both microscopy and flow cytometry, the ratio of green to red fluorescence intensity is calculated. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Intracellular Iron Assay
This protocol describes a colorimetric method using Ferene S to quantify the intracellular labile iron pool.
Materials:
-
Cells of interest
-
Reagent for cell lysis (e.g., RIPA buffer)
-
Ferene S solution
-
Iron standard solution (for standard curve)
-
Ascorbic acid
-
Ammonium acetate buffer
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Cell Collection and Lysis:
-
After treatment with RSL3 isomers, wash the cells with cold PBS and harvest them.
-
Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Collect the supernatant (cell lysate).
-
Prepare a working solution containing Ferene S, ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and ammonium acetate buffer.
-
-
Standard Curve: Prepare a series of iron standards of known concentrations.
-
Assay Reaction:
-
Add the cell lysates and iron standards to separate wells of a 96-well plate.
-
Add the Ferene S working solution to all wells.
-
Incubate at room temperature for at least 30 minutes (or as optimized) to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 595 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the iron standards against their concentrations.
-
Determine the iron concentration in the cell lysates by interpolating their absorbance values on the standard curve.
-
Normalize the iron concentration to the total protein concentration of the lysate (determined by a separate protein assay like BCA).
-
Conclusion
The investigation of this compound cytotoxicity, particularly in comparison to its active (1S,3R)-RSL3 stereoisomer, provides valuable insights into the mechanisms of ferroptosis. The provided data and experimental protocols offer a robust framework for researchers to explore the therapeutic potential of inducing ferroptosis in various disease models, especially in cancer. Careful consideration of the stereochemistry of RSL3 is paramount for accurate interpretation of experimental results. Further research into the potential GPX4-independent effects of RSL3 isomers may unveil novel therapeutic targets and strategies.
References
A Technical Guide to the Interaction of RSL3 with Selenoproteins: From Specific Target to Broad-Spectrum Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-RSL3, a potent small molecule inducer of ferroptosis, has been a cornerstone tool for studying this unique form of regulated cell death. Initially characterized as a specific, covalent inhibitor of the selenoprotein Glutathione Peroxidase 4 (GPX4), this paradigm has been challenged by recent, compelling evidence. This technical guide synthesizes the evolving understanding of RSL3's mechanism of action, detailing its interaction not only with GPX4 but with a broader range of selenoproteins. We present quantitative data from key studies, detailed experimental protocols for investigating these interactions, and visual diagrams of the associated signaling pathways and workflows. A crucial distinction is made between the active (1S,3R)-RSL3 isomer and its largely inactive diastereomer, (1R,3R)-RSL3, which is often employed as a negative control. This document serves as an in-depth resource for researchers utilizing RSL3, providing the context needed to design experiments and accurately interpret results in the fields of cell biology and drug discovery.
Introduction: Ferroptosis, Selenoproteins, and the RSL3 Probe
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike apoptosis or necrosis, it has distinct biochemical and morphological features, making it a promising target for therapeutic intervention, particularly in cancer.[3][4]
Central to the defense against ferroptosis are selenoproteins , a unique class of proteins that incorporate the 21st amino acid, selenocysteine (Sec), into their primary structure. The Sec residue, with its lower redox potential compared to cysteine, is often essential for the catalytic activity of these enzymes, many of which play critical antioxidant roles.[5]
Two key selenoproteins implicated in the ferroptosis pathway are:
-
Glutathione Peroxidase 4 (GPX4): A monomeric enzyme that directly reduces lipid hydroperoxides within biological membranes to their corresponding alcohols, using glutathione (GSH) as a cofactor. It is considered a master regulator of ferroptosis.
-
Thioredoxin Reductase 1 (TXNRD1): A cytosolic enzyme that maintains the reduced state of thioredoxin, which in turn reduces various peroxiredoxins and other substrates, contributing significantly to cellular redox homeostasis.
Ras-Selective Lethal 3 (RSL3) is a small molecule widely used to induce ferroptosis. It contains a chloroacetamide moiety, suggesting a mechanism involving covalent modification of a nucleophilic residue in its target protein(s). Crucially, the biological activity of RSL3 is stereospecific. The (1S,3R)-RSL3 isomer is the potent inducer of ferroptosis, while the This compound diastereomer is considered largely inactive and serves as an essential negative control in experiments to demonstrate target specificity. This guide will focus on the interactions of the active (1S,3R) isomer, referred to as RSL3, while referencing the (1R,3R) isomer as a control.
The Evolving Mechanism of Action of RSL3
The Initial Paradigm: Specific GPX4 Inactivation
-
Overexpression of GPX4 rendered cells resistant to RSL3-induced death.
-
Knockdown of GPX4 sensitized cells to RSL3.
-
RSL3 treatment led to the accumulation of lipid reactive oxygen species (ROS), a direct consequence of GPX4 inhibition, without depleting cellular GSH levels.
-
Only the (1S,3R) isomer, which was shown to bind GPX4, induced cell death, while the (1R,3R) isomer did not.
These foundational studies established RSL3 as a specific, covalent inactivator of GPX4, presumably through alkylation of the catalytic selenocysteine residue.
A Broader Perspective: RSL3 as a Pan-Selenoprotein Inhibitor
More recent investigations have challenged the notion of RSL3's specificity for GPX4. Several studies found that RSL3 failed to inhibit the enzymatic activity of purified, recombinant GPX4 in vitro, suggesting the requirement for other cellular factors or that GPX4 is not the direct target. One study proposed that the adaptor protein 14-3-3ε is required to facilitate RSL3-mediated inhibition of GPX4 in a cellular context.
Conversely, other research has demonstrated that RSL3 and another ferroptosis inducer, ML162, are potent inhibitors of a different selenoprotein, TXNRD1 . This finding was supported by cellular thermal shift assays (CETSA), which showed that RSL3 treatment stabilized TXNRD1 but not GPX4, indicating a direct interaction in cells.
Further broadening the target profile, affinity pull-down mass spectrometry experiments with biotinylated RSL3 probes in colorectal cancer cells revealed that RSL3 interacts with and inhibits multiple selenoproteins. These studies argue that the potent ferroptotic effect of RSL3 stems from the simultaneous inhibition of several key antioxidant systems, including both the glutathione and thioredoxin pathways, rather than the singular inactivation of GPX4.
Quantitative Analysis of RSL3 Interactions
The potency of RSL3 varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Cellular Potency of RSL3 in Inducing Cell Death
| Compound | Cell Line | Assay Type | Potency (IC₅₀ / EC₅₀) | Citation |
|---|---|---|---|---|
| (1S,3R)-RSL3 | HT1080 | Cell Growth | EC₅₀ ≈ 0.1 µM | |
| (1S,3R)-RSL3 | DU145 (Prostate Cancer) | Cell Viability | IC₅₀ ≈ 0.6 µM | |
| (1S,3R)-RSL3 | TRAMP-C2 (Prostate Cancer) | Cell Viability | IC₅₀ ≈ 1.2 µM | |
| (1S,3R)-RSL3 | A549 (Lung Cancer) | Cell Viability | IC₅₀ ≈ 0.5 µM | |
| (1S,3R)-RSL3 | SW480 (Colorectal Cancer) | Cell Viability (CCK-8) | IC₅₀ ≈ 1 µM (at 48h) |
| this compound | HT1080 | Cell Growth | EC₅₀ > 10 µM | |
Table 2: Biochemical Inhibition and Binding Affinity
| Compound | Target Protein | Assay Type | Potency / Affinity | Finding | Citation |
|---|---|---|---|---|---|
| (1S,3R)-RSL3 | Recombinant GPX4 | Enzymatic Activity | - | No direct inhibition observed | |
| (1S,3R)-RSL3 | TXNRD1 | Enzymatic Activity | IC₅₀ ≈ 70 nM | Potent inhibition | |
| (1S,3R)-RSL3 | His-GPX4(U46C) | Microscale Thermophoresis (MST) | K_d = 111 nM | Binds to cysteine mutant | |
| (1S,3R)-RSL3 | TXNRD1 | Cellular Thermal Shift Assay (CETSA) | ΔT_m = +4.6°C (at 500 µM) | Direct target engagement in cells |
| (1S,3R)-RSL3 | GPX4 | Cellular Thermal Shift Assay (CETSA) | No significant shift | No evidence of direct binding in cells | |
Signaling Pathways and Molecular Interactions
Diagrams generated using Graphviz provide a clear visual representation of the complex interactions involved.
The RSL3-Induced Ferroptosis Pathway
The following diagram illustrates the established and emerging targets of RSL3 in the induction of ferroptosis.
Caption: RSL3 induces ferroptosis by inhibiting multiple selenoproteins.
Stereoisomer Specificity of RSL3
This diagram clarifies the distinct activities of the (1S,3R) and (1R,3R) isomers of RSL3.
Caption: Activity of RSL3 is stereospecific, with (1S,3R) being the active isomer.
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the study of RSL3.
Protocol: Cell Viability Assay for RSL3 Potency
This protocol uses a colorimetric assay (e.g., CCK-8 or MTS) to determine the concentration of RSL3 that reduces cell viability by 50% (IC₅₀).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of (1S,3R)-RSL3 and the this compound control in appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of RSL3 isomers or vehicle to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.
Protocol: Measurement of Cellular ROS with DCFH-DA
This protocol measures general ROS accumulation following RSL3 treatment using the fluorescent probe DCFH-DA.
-
Cell Culture: Seed cells in a 6-well plate or 6 cm dish and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of RSL3 for a specified time (e.g., 24 hours). Include a vehicle control.
-
Probe Loading: Wash the cells twice with serum-free medium or PBS. Add medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for 20-30 minutes at 37°C.
-
Cell Harvesting: Wash the cells again to remove excess probe. Harvest the cells by trypsinization.
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately using a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~535 nm.
-
Analysis: Quantify the shift in mean fluorescence intensity in RSL3-treated cells compared to the control.
Workflow: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)
This workflow is used to identify the direct binding partners of RSL3 within the cell.
Caption: Workflow for identifying RSL3-binding proteins using AP-MS.
Conclusion and Future Directions
The narrative surrounding (1S,3R)-RSL3 has evolved from that of a specific GPX4 inhibitor to a broader, pan-selenoprotein-targeting compound. While GPX4 remains a critical component of the ferroptosis pathway, evidence strongly suggests that RSL3's potent activity is also due to its inhibition of TXNRD1 and other selenoproteins. This recharacterization has significant implications for its use as a chemical probe. Researchers must consider these polypharmacological effects when interpreting data from RSL3-based experiments. The inactive this compound isomer remains an indispensable control to distinguish on-target effects from non-specific chemistry of the chloroacetamide warhead.
For drug development professionals, the discovery that broad inhibition of the selenoproteome is a viable strategy to induce cancer cell death opens new therapeutic avenues. Future work should focus on:
-
Developing more selective chemical probes to dissect the individual roles of GPX4, TXNRD1, and other selenoproteins in regulating ferroptosis.
-
Investigating the therapeutic potential of targeting other components of the selenoprotein synthesis machinery, such as ALKBH8, as a novel anti-cancer strategy.
-
Characterizing the specific selenoprotein expression profiles of different cancer types to identify tumors that may be particularly vulnerable to this therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for (1R,3R)-Rsl3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(1R,3R)-Rsl3 , a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), has emerged as a critical tool for inducing ferroptosis, a form of iron-dependent regulated cell death, in various cancer cell lines.[1][2][3] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for studying ferroptosis and exploring its therapeutic potential in oncology.
Mechanism of Action
This compound induces ferroptosis by directly and covalently binding to the active site of GPX4.[2][4] GPX4 is a crucial enzyme that detoxifies lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from lipid peroxidation. Inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, iron-dependent cell death known as ferroptosis. This mechanism is distinct from other ferroptosis inducers like erastin, which depletes glutathione (GSH), an essential cofactor for GPX4 activity.
Signaling Pathway of this compound-Induced Ferroptosis
The signaling cascade initiated by this compound is centered on the inhibition of GPX4 and the subsequent accumulation of lipid-based reactive oxygen species.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (24h) | Effective Concentration & Time | Reference |
| HCT116 | Colorectal Cancer | 4.084 µM | 3 µM for 24h | |
| LoVo | Colorectal Cancer | 2.75 µM | 3 µM for 24h | |
| HT29 | Colorectal Cancer | 12.38 µM | 3 µM for 24h | |
| HN3 | Head and Neck Cancer | 0.48 µM (72h) | 0-8 µM for 72h | |
| PC-3 | Prostate Cancer | Not specified | 0.01-1 µM for 24h | |
| Huh-7 | Liver Cancer | Not specified | 0.01-1 µM for 24h | |
| A549 | Lung Cancer | 0.5 µM | 1 nM - 100 µM for 24h | |
| H1975 | Lung Cancer | 150 nM | 1 nM - 100 µM for 24h | |
| Calu-1 | Lung Cancer | Not specified | 0-2 µM |
Experimental Protocols
General Experimental Workflow
A typical workflow for studying the effects of this compound on cancer cell lines involves cell culture, treatment with Rsl3, and subsequent analysis of cell viability, ROS production, and protein expression.
Caption: General experimental workflow for this compound studies.
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol is adapted from studies on colorectal cancer cell lines.
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or McCoy's 5A)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Rsl3. Include a vehicle control (DMSO) at the same final concentration as the highest Rsl3 treatment.
-
Incubation with Rsl3: Incubate the cells with Rsl3 for the desired time points (e.g., 6, 12, 24, 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFH-DA probe to detect intracellular ROS levels.
Objective: To measure the accumulation of intracellular ROS following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified time as determined from viability assays.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope. Increased fluorescence intensity indicates higher intracellular ROS levels.
Protocol 3: Western Blotting for GPX4 Expression
This protocol is to assess the levels of GPX4 protein, a direct target of Rsl3.
Objective: To determine if this compound treatment affects the expression level of GPX4 protein.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Secondary HRP-conjugated antibody
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.
Concluding Remarks
This compound is a valuable research tool for inducing and studying ferroptosis in cancer cells. The protocols and data presented here provide a foundation for investigating the role of ferroptosis in different cancer contexts and for the preclinical evaluation of ferroptosis-inducing agents. Researchers should optimize concentrations and treatment times for their specific cell lines of interest.
References
Application Notes and Protocols for Utilizing (1R,3R)-Rsl3 in Ferroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. (1S,3R)-Rsl3 is a potent and specific small-molecule inducer of ferroptosis that functions by covalently inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2][3] GPX4 is a critical enzyme responsible for reducing lipid hydroperoxides, thereby protecting cells from oxidative damage.[2] By inactivating GPX4, (1S,3R)-Rsl3 leads to an accumulation of lipid-based reactive oxygen species (ROS), causing damage to the cell membrane and ultimately culminating in ferroptotic cell death.[4] It is crucial to note that only the (1S,3R) diastereomer of Rsl3 is biologically active in inducing ferroptosis, while the (1R,3R) isomer serves as an inactive control. These application notes provide detailed protocols for employing (1R,3R)-Rsl3 and its active counterpart, (1S,3R)-Rsl3, in ferroptosis assays.
Mechanism of Action of (1S,3R)-Rsl3
(1S,3R)-Rsl3 induces ferroptosis through the direct inhibition of GPX4. This inhibition leads to a cascade of intracellular events, as depicted in the signaling pathway diagram below. The inactivation of GPX4 prevents the reduction of lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). This results in the accumulation of lipid ROS, which, in the presence of iron, propagates lipid peroxidation, leading to membrane damage and cell death. Unlike some other ferroptosis inducers like erastin, Rsl3 does not deplete glutathione (GSH) levels to inhibit GPX4.
Caption: Signaling pathway of (1S,3R)-Rsl3-induced ferroptosis.
Data Presentation: Quantitative Effects of Rsl3
The following tables summarize the effective concentrations and IC50 values of Rsl3 in various cell lines as reported in the literature. These values can serve as a starting point for designing experiments.
Table 1: IC50 Values of (1S,3R)-Rsl3 in Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) |
| HCT116 | 4.084 |
| LoVo | 2.75 |
| HT29 | 12.38 |
Table 2: Effective Concentrations and Incubation Times of Rsl3 in Various Cell Lines
| Cell Line | Rsl3 Concentration | Incubation Time | Effect | Reference |
| INS-1 | 10 µM | 1-6 h | Increased intracellular free iron and ROS | |
| Primary hippocampal cultures | 0.3, 3, 30 µM | 24 h | Decreased cell viability | |
| HT1080 | 1.0 µM | 6 h | Induction of ferroptosis | |
| Human macrophages | 10 µM | 6-24 h | Increased lipid ROS and decreased viability | |
| HT22 | 0.004 µM (1S,3R) vs 5.2 µM (1R,3S) | 16 h | Cell death |
Experimental Protocols
Protocol 1: General Ferroptosis Induction Assay using (1S,3R)-Rsl3
This protocol outlines a general workflow for inducing and assessing ferroptosis in cultured cells.
Caption: General workflow for a ferroptosis assay using Rsl3.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(1S,3R)-Rsl3 (active compound)
-
This compound (inactive control, optional)
-
Ferrostatin-1 or Liproxstatin-1 (ferroptosis inhibitors)
-
DMSO (vehicle)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Reagents for chosen assessment method (e.g., MTT, C11-BODIPY 581/591)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of (1S,3R)-Rsl3 and this compound in DMSO. A typical stock concentration is 10 mM. Prepare working solutions by diluting the stock in a complete culture medium.
-
Treatment:
-
Remove the old medium from the wells.
-
Add fresh medium containing the desired concentrations of (1S,3R)-Rsl3. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM).
-
For negative controls, treat cells with the vehicle (DMSO) alone and with corresponding concentrations of this compound.
-
For rescue experiments, co-treat cells with (1S,3R)-Rsl3 and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-10 µM).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Ferroptosis: Following incubation, assess ferroptosis using one or more of the methods detailed below.
Protocol 2: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Principle: C11-BODIPY 581/591 is a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.
Procedure:
-
After treatment with Rsl3, remove the medium and wash the cells with PBS.
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence signal (emission at ~520 nm) relative to the red fluorescence signal (emission at ~590 nm) indicates lipid peroxidation.
Protocol 4: Detection of Cellular Reactive Oxygen Species (ROS) using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Following Rsl3 treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or flow cytometer.
Concluding Remarks
(1S,3R)-Rsl3 is a valuable chemical tool for inducing and studying ferroptosis. The provided protocols offer a framework for utilizing this compound in various experimental settings. It is essential to include appropriate controls, such as the inactive this compound enantiomer and ferroptosis inhibitors, to ensure the specificity of the observed effects. The optimal concentrations and incubation times for Rsl3 will vary depending on the cell type and experimental conditions, necessitating empirical determination for each new system.
References
recommended working concentration of (1R,3R)-Rsl3 in vitro
Introduction
(1R,3R)-Rsl3 is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It functions as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme responsible for neutralizing lipid hydroperoxides.[1][2] By inactivating GPX4, this compound leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately causing cell membrane damage and ferroptotic cell death.[1] Notably, the stereoisomer (1S,3R)-Rsl3 is the more active form in inducing ferroptosis, while this compound is significantly less active and often used as a negative control in experiments.[3] This document provides detailed application notes and protocols for the in vitro use of this compound, with a focus on its application in studying ferroptosis.
Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of GPX4. This inhibition leads to a cascade of events culminating in ferroptotic cell death.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
The effective working concentration of Rsl3 compounds varies significantly depending on the cell line, assay type, and incubation time. The following table summarizes reported in vitro concentrations for both the active (1S,3R)-Rsl3 and the less active this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Compound | Cell Line | Assay Type | Concentration | Incubation Time | Notes |
| (1S,3R)-Rsl3 | MEFs and HT1080 cells | Function assay | 0.5 µM | 24 h | Induces ferroptosis. |
| Jurkat | Cell death assay | 0.1 µM | 24 h or 48 h | Cooperates with BV6 to induce cell death. | |
| Molt-4 | Cell death assay | 0.075 µM | Not specified | ||
| BJ-TERT/LT/ST/RASV12 | Growth inhibition | As low as 10 ng/mL | As early as 8 h | Potent and rapid killing of sensitive cells. | |
| TERT/LT/ST/RASV12 | Not specified | 1 µg/mL | 16 h | ||
| HT22 wild-type (WT) cells | Cell death | EC50 = 0.004 µM (4 nM) | 16 h | ||
| HN3 cells | Cell viability | IC50 = 0.48 µM | 72 h | ||
| HN3-rslR cells | Cell viability | IC50 = 5.8 µM | 72 h | Resistant cell line. | |
| HCT116 | Cell viability | IC50 = 4.084 µM | 24 h | ||
| LoVo | Cell viability | IC50 = 2.75 µM | 24 h | ||
| HT29 | Cell viability | IC50 = 12.38 µM | 24 h | ||
| This compound | HT22 wild-type (WT) cells | Cell death | EC50 = 5.2 µM | 16 h | Less active enantiomer. |
| HT1080 | Growth assay | EC50 = 903 nM | 72 h | Markedly less potent than (1S,3R)-Rsl3. | |
| DLD1, HCT116, RKO, SW480 | Growth assay | EC50 ~ 1 µM | 72 h | Exhibited nearly equipotent sensitivity to (1S,3R)-Rsl3 in these CRC cell lines. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for experimental reproducibility.
-
Reconstitution: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of 10 mM. Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles. For working solutions, further dilutions can be made in cell culture medium.
In Vitro Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Caption: Experimental workflow for assessing cell viability.
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Cell line of interest
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, solubilize the crystals with a solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Detection of Lipid Peroxidation
A hallmark of ferroptosis is the accumulation of lipid ROS. This can be measured using fluorescent probes.
Materials:
-
This compound
-
Cell line of interest
-
Fluorescent probe for lipid peroxidation (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time, as determined from viability assays. Include positive and negative controls.
-
Probe Staining: Towards the end of the treatment period, add the lipid peroxidation probe to the cell culture medium and incubate according to the manufacturer's instructions.
-
Cell Harvesting: Gently harvest the cells.
-
Analysis: Analyze the fluorescence of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in the oxidized form of the probe indicates lipid peroxidation.
Important Considerations
-
Stereoisomer Specificity: Be aware of the significant difference in activity between the (1S,3R) and (1R,3R) stereoisomers of Rsl3. Use the appropriate isomer for your experimental goals.
-
Cell Line Variability: The sensitivity to Rsl3-induced ferroptosis can vary widely among different cell lines. It is essential to perform dose-response and time-course experiments to optimize the conditions for your specific cell model.
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a ferroptosis inhibitor like Ferrostatin-1 to confirm that the observed cell death is indeed due to ferroptosis.
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in aqueous culture medium.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the mechanisms and consequences of ferroptosis in various in vitro models.
References
Application Notes and Protocols: (1S,3R)-RSL3 and its Stereoisomer (1R,3R)-RSL3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility, stock solution preparation, and application of the ferroptosis inducer RSL3. It is critical to distinguish between the two common stereoisomers: (1S,3R)-RSL3 , which is the potent, biologically active form that induces ferroptosis, and (1R,3R)-RSL3 , which is often used as an inactive or significantly less potent negative control in experiments.[1][2] This note will focus on the active (1S,3R)-RSL3 isomer, hereafter referred to as RSL3, while providing context for its inactive counterpart.
Mechanism of Action
RSL3 is a potent and specific small-molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] The primary mechanism of action for RSL3 is the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[4][5] GPX4 plays a crucial role in cellular defense against oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), subsequent membrane damage, and ultimately, ferroptotic cell death. While GPX4 is the canonical target, some studies suggest RSL3 may also broadly affect other selenoproteins.
Caption: RSL3 signaling pathway leading to ferroptosis.
Solubility and Stock Solution Preparation
Solubility Data
(1S,3R)-RSL3 is soluble in organic solvents but is insoluble or sparingly soluble in aqueous solutions. For cell culture experiments, it is standard practice to dissolve RSL3 in a solvent like DMSO and then dilute it into an aqueous buffer or culture medium.
| Solvent | Solubility | Notes |
| DMSO | ~30-88 mg/mL | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Warming or sonication can aid dissolution. |
| Ethanol | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Water | Insoluble | |
| DMSO:PBS (1:2) | ~0.33 mg/mL | Aqueous solutions should be prepared fresh and not stored for more than one day. |
Stock Solution Preparation Protocol
Proper preparation and storage of stock solutions are essential for reproducible experimental results.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO |
| Concentration | 10-20 mM is typical for a master stock. |
| Procedure | 1. Equilibrate the vial of solid RSL3 to room temperature before opening. 2. Add the calculated volume of DMSO to the vial to achieve the desired concentration. 3. Vortex thoroughly. Gentle warming (37°C) or brief sonication may be used to ensure complete dissolution. |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (Stock Solution) | Aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month. |
Application Protocol: Cell-Based Ferroptosis Induction Assay
This protocol outlines a general method for inducing ferroptosis in a cell line of interest using RSL3 and measuring the resulting cytotoxicity.
Objective: To determine the dose-dependent effect of RSL3 on cell viability.
Materials:
-
Cell line of interest (e.g., HT-1080, HCT116)
-
Complete cell culture medium
-
(1S,3R)-RSL3 (active) and optionally this compound (inactive control)
-
DMSO (vehicle control)
-
Ferrostatin-1 (ferroptosis inhibitor control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or similar)
-
Plate reader
Caption: Experimental workflow for a cell viability assay.
Detailed Methodology
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for untreated, vehicle control (DMSO), and other controls.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the RSL3 stock solution in a complete culture medium. A typical concentration range to test is 0.01 µM to 10 µM. The final DMSO concentration in the media should be kept constant across all wells and should not exceed 0.5%.
-
Prepare dilutions for controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest RSL3 dose.
-
Negative Control (Optional): Use the inactive this compound isomer at the same concentrations as the active form.
-
Inhibitor Control (Optional): Co-treat cells with a high dose of RSL3 and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM) to confirm the mechanism of cell death.
-
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate drug concentrations.
-
-
Incubation:
-
Return the plate to the incubator for a specified period (e.g., 24, 48, or 72 hours). The optimal time will vary depending on the cell line.
-
-
Cell Viability Assessment (Example using CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.
-
Plot the cell viability (%) against the logarithm of the RSL3 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which represents the concentration of RSL3 that inhibits cell growth by 50%. The 24-hour IC₅₀ for RSL3 in various colorectal cancer cell lines has been reported to range from 2.75 µM to 12.38 µM.
-
References
- 1. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 1S,3R-RSL3 | Other Reductases | Tocris Bioscience [tocris.com]
proper storage conditions for (1R,3R)-Rsl3 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3R)-Rsl3, also known as RSL3, is a potent and specific small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis.[1][2] By inactivating GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately inducing this iron-dependent form of programmed cell death.[1][3] Its ability to selectively target cells with specific metabolic vulnerabilities, such as certain cancer cell lines, makes it a valuable tool in cancer biology and drug discovery.[4] Proper storage and handling of this compound are critical to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols and guidelines for the optimal storage and handling of this compound.
Compound Information
| Property | Value |
| IUPAC Name | (1R,3R)-methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| Synonyms | RSL3, (1S,3R)-RSL3 |
| CAS Number | 1219810-16-8 |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ |
| Molecular Weight | 440.88 g/mol |
Recommended Storage Conditions
The stability of this compound is dependent on its form (solid powder or in solution) and the storage temperature. The following tables summarize the recommended storage conditions based on information from various suppliers.
Solid Form (Powder)
| Storage Temperature | Recommended Duration | Stability Notes |
| -20°C | Up to 4 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for intermediate-term storage. |
| Room Temperature | Shipping purposes only | Not recommended for long-term storage. |
In Solvent
Proper preparation and storage of this compound solutions are crucial for maintaining its biological activity. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. It is important to use anhydrous, high-purity DMSO to minimize degradation of the compound.
| Storage Temperature | Recommended Duration | Stability Notes |
| -80°C | 6 months to 2 years | Recommended for long-term storage of stock solutions. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| -20°C | 1 to several months | Suitable for short-term storage of working aliquots. |
Note: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.41 mg of RSL3.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability
This protocol provides a general framework for assessing the stability of this compound under different storage conditions. This can be adapted based on the specific experimental needs and available analytical instrumentation.
Objective: To determine the degradation of this compound over time under various storage conditions.
Materials:
-
This compound stock solution in DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, room temperature)
-
Cell culture reagents and a sensitive cell line for bioassay (e.g., HT-1080 fibrosarcoma cells)
Procedure:
-
Time-Point Zero (T₀) Analysis:
-
Immediately after preparing the this compound stock solution, perform an initial analysis by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
For the bioassay, perform a dose-response curve on a sensitive cell line to determine the initial EC₅₀ value.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple tubes for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Store the aliquots under the designated conditions.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the percentage of the parent compound remaining and identify any degradation products.
-
Perform a bioassay to determine the EC₅₀ value and compare it to the T₀ value. A significant increase in the EC₅₀ suggests a loss of biological activity.
-
-
Data Analysis:
-
Plot the percentage of intact this compound and the EC₅₀ value as a function of time for each storage condition.
-
Determine the storage condition that best preserves the integrity and activity of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for assessing this compound stability.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is intended for research use only. Users should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application of (1R,3R)-Rsl3 in Colorectal Cancer Research: Application Notes and Protocols
(1R,3R)-Rsl3 , a potent and specific inducer of ferroptosis, has emerged as a valuable chemical probe for investigating this unique form of iron-dependent programmed cell death in the context of colorectal cancer (CRC). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to explore novel therapeutic strategies against CRC.
Introduction
Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation, has been identified as a promising anti-cancer strategy. This compound is a small molecule that induces ferroptosis by inhibiting the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.[1][2][3] Recent studies, however, suggest a broader mechanism of action for RSL3 stereoisomers, implicating pan-selenoprotein inhibition.[4][5] This highlights the compound's complexity and its utility in dissecting the intricacies of ferroptosis in CRC.
Mechanism of Action
This compound primarily functions by covalently binding to and inactivating GPX4. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent lipid peroxidation, culminating in cell death. The process is often accompanied by an increase in the cellular labile iron pool. While the (1S,3R)-RSL3 stereoisomer is more commonly cited as the potent GPX4 inhibitor, studies on this compound in CRC cell lines have demonstrated its efficacy in inducing cell death, suggesting that while it may have a lower affinity for GPX4, it still effectively triggers the ferroptotic cascade. Interestingly, the sensitivity of CRC cells to RSL3 does not always correlate with RAS mutation status.
Data Presentation
Table 1: In Vitro Efficacy of RSL3 in Human Colorectal Cancer Cell Lines
| Cell Line | K-ras Status | 24h IC50 (µM) | Reference |
| HCT116 | Mutant | 4.084 | |
| LoVo | Mutant | 2.75 | |
| HT29 | Wild Type | 12.38 |
Table 2: 72h EC50 Values of RSL3 Stereoisomers in Colorectal Cancer Cell Lines
| Cell Line | (1S,3R)-RSL3 EC50 (µM) | This compound EC50 (µM) | Reference |
| DLD1 | ~1 | ~0.5 | |
| HCT116 | ~1 | ~1 | |
| RKO | ~1 | ~1 | |
| SW480 | ~1 | ~1 |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Signaling pathway of this compound-induced ferroptosis in colorectal cancer cells.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for investigating the effects of this compound on colorectal cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, LoVo, HT29)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed CRC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the level of intracellular ROS induced by this compound.
Materials:
-
CRC cells
-
6-well plates
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS) or D-Hank's solution
-
Flow cytometer
Procedure:
-
Seed CRC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 24 hours).
-
Wash the cells twice with PBS or D-Hank's solution.
-
Incubate the cells with 10 µM DCFH-DA at 37°C for 20 minutes in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of 20,000 cells using a flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 535 nm.
Protocol 3: Western Blot Analysis
Objective: To assess the protein expression levels of GPX4 and other relevant proteins following this compound treatment.
Materials:
-
CRC cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-GPX4, anti-Transferrin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed and treat CRC cells with this compound as described in previous protocols.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band densities and normalize to a loading control like β-actin.
Protocol 4: GPX4 Overexpression Rescue Experiment
Objective: To determine if overexpression of GPX4 can rescue CRC cells from this compound-induced ferroptosis.
Materials:
-
CRC cells
-
GPX4-expressing plasmid or empty vector control
-
Transfection reagent (e.g., MegaTran 1.0)
-
This compound
-
Reagents for cell viability assay or western blotting
Procedure:
-
Seed CRC cells in appropriate culture vessels.
-
Transfect the cells with either the GPX4-expressing plasmid or an empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with this compound.
-
Assess cell viability using the CCK-8 assay or analyze protein expression by western blotting to confirm GPX4 overexpression and its effect on downstream markers.
Conclusion
This compound is a critical tool for inducing and studying ferroptosis in colorectal cancer research. The provided protocols and data offer a solid foundation for investigating its therapeutic potential and dissecting the molecular mechanisms of ferroptosis in CRC. As research evolves, it is crucial to consider the broader effects of RSL3 on the selenoproteome to gain a comprehensive understanding of its biological activity.
References
- 1. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Techniques for Assessing (1R,3R)-RSL3 Cellular Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-RSL3 is a potent and specific small-molecule inducer of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] Its primary mechanism of action involves the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[1] By inactivating GPX4, RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in cell membrane damage and ferroptotic cell death.[1] The (1S,3R) diastereomer is the active form that induces ferroptosis.[1][2] Understanding the cellular uptake of RSL3 is critical for elucidating its mechanism of action, optimizing its therapeutic potential, and developing novel drug delivery strategies.
This document provides detailed application notes and protocols for assessing the cellular uptake of (1R,3R)-RSL3, encompassing both direct and indirect methodologies.
Signaling Pathway of RSL3-Induced Ferroptosis
The signaling cascade initiated by (1S,3R)-RSL3 centers on the inhibition of GPX4, leading to a cascade of events that result in ferroptosis.
References
In Vivo Administration of (1R,3R)-RSL3: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(1R,3R)-RSL3 is a stereoisomer of the potent ferroptosis inducer, (1S,3R)-RSL3. In the context of in vivo research, this compound is predominantly utilized as a negative control due to its significantly lower or inactive profile in inducing ferroptosis compared to its (1S,3R) counterpart. While the (1S,3R) isomer actively inhibits Glutathione Peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death, the (1R,3R) isomer is generally considered inactive in this regard.[1]
Recent studies have begun to explore the nuances of RSL3 isomer activity, with some evidence suggesting that in specific cellular contexts, such as certain colorectal cancer cell lines, this compound may exhibit activity comparable to (1S,3R)-RSL3.[2][3] However, for most experimental systems, it serves as an essential tool to demonstrate the specificity of the ferroptosis induction by (1S,3R)-RSL3.
Given the established role of this compound as a negative control, a dedicated in vivo administration protocol for this isomer as a primary investigational agent is not available in the current literature. Therefore, the following protocols are based on the administration of the active (1S,3R)-RSL3 isomer, with the recommendation to administer this compound using the same vehicle, dose, and schedule to ensure rigorous experimental control.
Comparative Activity of RSL3 Isomers
The following table summarizes the differential activity of this compound and (1S,3R)-RSL3 in various cell lines, highlighting the generally lower potency of the (1R,3R) isomer.
| Cell Line | This compound EC50 | (1S,3R)-RSL3 EC50 | Reference |
| HT22 | 5.2 µM | 0.004 µM | [4] |
| HT1080 | 903 nM | 13 nM | [2] |
| DLD1 | ~1 µM | ~1 µM | |
| HCT116 | ~1 µM | ~1 µM | |
| RKO | ~1 µM | ~1 µM | |
| SW480 | ~1 µM | ~1 µM |
Experimental Protocols
The following protocols for the in vivo administration of (1S,3R)-RSL3 can be adapted for the administration of this compound as a negative control.
Protocol 1: Subcutaneous Administration in a Xenograft Mouse Model
This protocol is adapted from studies evaluating the anti-tumor efficacy of (1S,3R)-RSL3 in a subcutaneous xenograft model.
1. Materials:
-
(1S,3R)-RSL3 and this compound
-
Vehicle solution (see preparation below)
-
Athymic nude mice (6-8 weeks old)
-
Tumor cells (e.g., BJeLR cells expressing H-RasV12)
-
Matrigel
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
2. Vehicle Preparation:
Two common vehicle formulations for in vivo administration of RSL3 are:
-
Formulation A (Aqueous-based): 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
To prepare 1 mL: Mix 50 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 500 µL saline. Ensure the solution is clear before use.
-
-
Formulation B (Oil-based): 10% DMSO and 90% corn oil.
-
To prepare 1 mL: Mix 100 µL DMSO with 900 µL corn oil.
-
3. (1S,3R)-RSL3/(1R,3R)-RSL3 Solution Preparation:
-
Dissolve the RSL3 isomer in the chosen vehicle to the desired final concentration. For example, for a 100 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 20 mg/mL.
-
The solution should be prepared fresh before each administration.
4. Experimental Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reach a palpable size, randomize mice into treatment groups (Vehicle, (1S,3R)-RSL3, this compound).
-
Administer the prepared RSL3 solution or vehicle control via subcutaneous injection at the tumor site or a distal site, depending on the experimental design.
-
A typical dosing schedule is 100 mg/kg administered twice a week for two weeks.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
Protocol 2: Intraperitoneal Administration
Intraperitoneal injection is another common route for systemic delivery.
1. Materials:
-
As listed in Protocol 1.
2. Vehicle and RSL3 Solution Preparation:
-
Prepare the vehicle and RSL3 solutions as described in Protocol 1. An aqueous-based vehicle (Formulation A) is often preferred for intraperitoneal injections.
3. Experimental Procedure:
-
Tumor Cell Implantation:
-
As described in Protocol 1.
-
-
Treatment Administration:
-
Once tumors are established, begin treatment.
-
Administer the prepared RSL3 solution or vehicle control via intraperitoneal injection.
-
Dosage and frequency should be determined based on tolerability studies, with doses up to 100 mg/kg having been reported.
-
-
Monitoring:
-
As described in Protocol 1.
-
Visualizations
Signaling Pathway of RSL3-Induced Ferroptosis
Caption: RSL3-induced ferroptosis is primarily driven by the (1S,3R) isomer's inhibition of GPX4.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study using this compound as a negative control.
References
Application Notes: Utilizing (1R,3R)-RSL3 to Investigate GPX4-Independent Cellular Effects
These application notes provide a framework for researchers to use the RSL3 stereoisomer, (1R,3R)-RSL3, as a tool to explore cellular processes and potential therapeutic targets that are independent of the canonical ferroptosis regulator, Glutathione Peroxidase 4 (GPX4).
Introduction
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. The primary mechanism for preventing ferroptosis is the action of GPX4, which reduces lipid hydroperoxides to non-toxic lipid alcohols. The small molecule (1S,3R)-RSL3 is a well-characterized and potent inhibitor of GPX4, making it a standard tool for inducing ferroptosis.[1][2] Its stereoisomer, this compound, exhibits significantly lower activity against GPX4 and is often used as a negative control.[3]
However, recent research has revealed that this compound can induce cell death with equipotent activity to its (1S,3R) counterpart in certain cell lines, such as those derived from colorectal cancer (CRC).[4][5] This suggests the existence of potent GPX4-independent mechanisms of action. Evidence points towards a broader inhibitory effect of RSL3 compounds on the "selenoproteome," which includes the thioredoxin reductase system, thereby providing a novel avenue for research into oxidative cell death pathways.
By comparing the cellular effects of these two stereoisomers, researchers can dissect GPX4-dependent pathways from GPX4-independent ones. This approach is critical for identifying new drug targets and understanding the off-target effects of ferroptosis-inducing compounds.
Data Presentation: Comparative Activity of RSL3 Stereoisomers
The differential sensitivity of cell lines to the RSL3 stereoisomers is a key indicator of underlying GPX4-dependent or -independent mechanisms. The half-maximal effective concentration (EC50) values from cell viability assays are summarized below.
| Cell Line | Cancer Type | (1S,3R)-RSL3 EC50 | This compound EC50 | Implied Mechanism |
| HT1080 | Fibrosarcoma | ~13 nM | ~903 nM | GPX4-Dependent |
| HT22 | Murine Hippocampal | ~4 nM | ~5,200 nM (5.2 µM) | GPX4-Dependent |
| DLD1 | Colorectal Cancer | ~1 µM | ~1 µM | GPX4-Independent |
| HCT116 | Colorectal Cancer | ~1 µM | ~1 µM | GPX4-Independent |
| RKO | Colorectal Cancer | ~1 µM | ~1 µM | GPX4-Independent |
| SW480 | Colorectal Cancer | ~1 µM | ~1 µM | GPX4-Independent |
Note: The dramatic difference in EC50 values in HT1080 cells highlights the canonical GPX4-dependent activity of (1S,3R)-RSL3. In contrast, the equipotency observed in CRC cell lines strongly suggests a distinct, GPX4-independent mechanism of cytotoxicity for both compounds in this context.
Visualized Pathways and Workflows
Diagrams created using Graphviz illustrate the key signaling pathways and a recommended experimental workflow.
Experimental Protocols
This protocol is designed to determine the EC50 values for (1S,3R)-RSL3 and this compound to assess GPX4 dependency.
-
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
(1S,3R)-RSL3 and this compound (stock solutions in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of (1S,3R)-RSL3 and this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the highest final concentration used.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the RSL3 dilutions or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log-transformed compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value for each compound.
-
This assay measures lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
-
Materials:
-
Cells cultured in 6-well plates or chamber slides
-
(1S,3R)-RSL3 and this compound
-
Ferrostatin-1 (Fer-1) as a rescue control
-
C11-BODIPY™ 581/591 probe (stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seeding and Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of (1S,3R)-RSL3 and this compound. Include vehicle control and co-treatment with Fer-1 (e.g., 1 µM) as a negative control for lipid ROS.
-
Incubation: Incubate for a shorter duration suitable for detecting lipid ROS (e.g., 4-8 hours).
-
Probe Staining: 30-60 minutes before the end of the incubation, add C11-BODIPY™ to the culture medium at a final concentration of 1-5 µM.
-
Harvesting (for Flow Cytometry): Gently trypsinize and collect cells, wash with PBS, and resuspend in PBS for analysis.
-
Analysis:
-
Flow Cytometry: Analyze the shift in fluorescence from red to green, which indicates probe oxidation. Quantify the percentage of green-positive cells or the mean fluorescence intensity.
-
Fluorescence Microscopy: Wash cells with PBS and image immediately. Oxidized lipids will fluoresce in the green channel.
-
-
This experiment confirms whether the cell death induced by this compound is dependent on lipid peroxidation, a characteristic of ferroptosis.
-
Procedure:
-
Follow the setup for the Comparative Cell Viability Assay (Protocol 1) .
-
For each concentration of this compound being tested, prepare a parallel set of wells where cells are co-treated with a radical-trapping antioxidant such as Ferrostatin-1 (1-2 µM) or Liproxstatin-1 (100-200 nM).
-
After the incubation period, measure cell viability.
-
Interpretation: If the ferroptosis inhibitor significantly rescues the cell death induced by this compound, it indicates that the mechanism, while potentially GPX4-independent, still converges on the pathway of lipid peroxidation. If there is no rescue, it may suggest a different cell death mechanism entirely.
-
References
Application Notes and Protocols for Affinity Purification Mass Spectrometry with RSL3 Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. The small molecule RSL3 is a potent and widely used inducer of ferroptosis. Initially identified as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid peroxides, recent evidence suggests that RSL3's mechanism of action is more complex, involving interactions with a broader range of cellular targets.[1][2]
Affinity purification coupled with mass spectrometry (AP-MS) using chemical probes is a powerful technique to identify the direct binding partners of a small molecule within the complex cellular proteome. This application note provides a detailed protocol for utilizing a biotinylated RSL3 probe to enrich and identify its interacting proteins from cell lysates, enabling a deeper understanding of its molecular mechanisms and off-target effects.
Principle of the Method
The experimental workflow is based on the use of an RSL3 molecule functionalized with a biotin tag. This "bait" molecule retains its ability to covalently bind to its cellular targets. Cells are treated with the biotinylated RSL3 probe, allowing it to interact with and form covalent adducts with its target proteins. Subsequently, the cells are lysed, and the biotin-tagged protein complexes are selectively captured using streptavidin-coated affinity resins. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative proteomic approaches can then be employed to distinguish true interactors from background proteins.
Materials and Reagents
Reagents for Cell Culture and Treatment
-
Cell line of interest (e.g., HT1080, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Biotinylated RSL3 probe (synthesis protocol adapted from chemical probe synthesis literature)
-
(1S, 3R)-RSL3 (for competitive displacement control)
-
DMSO (vehicle control)
-
Ferrostatin-1 (ferroptosis inhibitor control)
Reagents for Lysis and Affinity Purification
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: Lysis buffer
-
Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% Triton X-100
-
Wash Buffer 3: 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
Elution Buffer: 2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT (for on-bead digestion) or 8M Urea in 100 mM Tris-HCl pH 8.5 (for in-solution digestion).
Reagents for Mass Spectrometry Sample Preparation
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
-
Acetonitrile
-
C18 desalting spin tips
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated RSL3 Probe (via Click Chemistry)
This protocol describes a general strategy for synthesizing a biotinylated RSL3 probe. It involves the synthesis of an RSL3 derivative containing a bioorthogonal handle (e.g., an alkyne or azide group) that can be "clicked" to a biotin moiety.
1. Synthesis of an Alkyne-Functionalized RSL3 Derivative:
-
This step requires expertise in organic synthesis and should be performed by a qualified chemist. The synthesis would involve modifying the RSL3 structure to incorporate a terminal alkyne group at a position that is unlikely to interfere with its binding to target proteins. This could be achieved by starting from a suitable precursor of RSL3 and introducing an alkyne-containing building block during the synthesis.
2. Biotinylation via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC):
-
Dissolve the alkyne-functionalized RSL3 derivative and a biotin-azide conjugate in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the resulting biotinylated RSL3 probe by chromatography (e.g., HPLC).
-
Confirm the identity and purity of the final product by NMR and mass spectrometry.
Protocol 2: Affinity Purification of RSL3-Binding Proteins
1. Cell Culture and Treatment:
-
Plate the chosen cell line in 15 cm dishes and grow to 80-90% confluency.
-
Treat the cells with the biotinylated RSL3 probe at a pre-determined optimal concentration (e.g., 1-10 µM) for a specific duration (e.g., 1-4 hours). Include the following controls:
-
Vehicle control (DMSO).
-
Competition control: Pre-incubate cells with a 50-fold excess of non-biotinylated RSL3 for 1 hour before adding the biotinylated probe.
-
Negative control probe (if available, a structurally similar but inactive analog).
-
-
Optional: Include a treatment with a ferroptosis inhibitor like Ferrostatin-1 to identify targets relevant to this specific cell death pathway.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold DPBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 15 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Affinity Purification:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Lysis Buffer.
-
Incubate 1-5 mg of protein lysate with the equilibrated streptavidin beads (typically 30-50 µL of slurry per sample) for 2-4 hours at 4°C on a rotator.
-
Place the tubes on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with 1 mL of the following buffers, performing each wash for 5 minutes at 4°C on a rotator:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Two washes with Wash Buffer 3.
-
4. Elution and Digestion for Mass Spectrometry:
-
On-Bead Digestion (Recommended):
-
After the final wash, resuspend the beads in 100 µL of 100 mM Tris-HCl pH 8.5.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the supernatant with formic acid to a final concentration of 1%.
-
-
In-Solution Digestion:
-
Elute the bound proteins from the beads by adding 50 µL of Elution Buffer (8M Urea) and incubating at room temperature for 20 minutes.
-
Collect the eluate and proceed with a standard in-solution tryptic digestion protocol.
-
5. Mass Spectrometry Analysis:
-
Desalt the peptide samples using C18 spin tips according to the manufacturer's instructions.
-
Analyze the samples by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most abundant precursor ions for fragmentation.
6. Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.
-
Specify variable modifications such as oxidation of methionine and acetylation of protein N-termini, and a fixed modification of carbamidomethylation of cysteine.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different experimental conditions.
-
Filter the data to remove common contaminants.
-
Identify potential RSL3 interactors as proteins that are significantly enriched in the biotinylated RSL3 probe sample compared to the control samples (vehicle and competition).
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of protein enrichment across different conditions.
Table 1: Quantitative Proteomic Analysis of RSL3-Interacting Proteins
| Protein ID (UniProt) | Gene Name | Description | Log2 Fold Change (RSL3-Biotin vs. Vehicle) | p-value | Log2 Fold Change (RSL3-Biotin vs. Competition) | p-value |
| P36969 | GPX4 | Glutathione peroxidase 4 | 4.5 | <0.001 | 4.2 | <0.001 |
| P07203 | TXNRD1 | Thioredoxin reductase 1 | 3.8 | <0.001 | 3.5 | <0.001 |
| Q9Y6N5 | PDI | Protein disulfide-isomerase | 2.5 | <0.01 | 2.3 | <0.01 |
| P11142 | HSPA5 | Heat shock 70kDa protein 5 (BiP) | 2.1 | <0.05 | 1.9 | <0.05 |
| P62937 | EEF1A1 | Eukaryotic translation elongation factor 1 alpha 1 | 1.8 | <0.05 | 1.6 | <0.05 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for AP-MS with a biotinylated RSL3 probe.
RSL3 Signaling and Target Pathways
Caption: Signaling pathways affected by RSL3 and its identified targets.
Discussion and Interpretation of Results
The primary output of this experiment will be a list of proteins that are significantly enriched upon treatment with the biotinylated RSL3 probe. The highest confidence hits are expected to be proteins that show strong enrichment in the probe-treated sample compared to both the vehicle and the competition controls.
-
GPX4 as the Primary Target: As the most well-characterized target of RSL3, GPX4 should be among the most significantly enriched proteins.[1] Failure to identify GPX4 could indicate a problem with the probe's activity or the experimental procedure.
-
Broader Selenoproteome Interactions: Recent studies have shown that RSL3 can interact with other selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[2] The identification of these and other selenoproteins can provide a more comprehensive view of RSL3's impact on cellular redox control.
-
Novel Interactors and Off-Targets: The AP-MS approach may reveal novel, previously uncharacterized interactors of RSL3. These could represent new players in the ferroptosis pathway or off-targets that contribute to the compound's overall cellular effects. Further validation of these novel hits using orthogonal methods (e.g., western blotting, cellular thermal shift assays) is essential.
-
Insights into Ferroptosis Mechanisms: By identifying the protein interaction landscape of RSL3, researchers can gain new insights into the molecular machinery that governs ferroptosis. For example, the enrichment of proteins involved in iron metabolism, lipid metabolism, or antioxidant defense could point to new regulatory nodes in this cell death pathway.
Conclusion
The use of affinity purification mass spectrometry with biotinylated RSL3 probes is a powerful strategy to elucidate the direct cellular targets of this important ferroptosis inducer. The detailed protocol and data analysis workflow presented here provide a framework for researchers to identify both known and novel RSL3 interactors, thereby deepening our understanding of its mechanism of action and the broader signaling network of ferroptosis. This knowledge is critical for the development of novel therapeutics that target this cell death pathway for the treatment of cancer and other diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (1S,3R)-Rsl3 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing (1S,3R)-Rsl3 concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent ferroptosis inducer.
Frequently Asked Questions (FAQs)
Q1: What is (1S,3R)-Rsl3 and what is its mechanism of action?
A1: (1S,3R)-Rsl3 is a small molecule that acts as a potent and specific inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its primary mechanism of action is the inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cells from oxidative damage. By inactivating GPX4, (1S,3R)-Rsl3 leads to the accumulation of lipid reactive oxygen species (ROS), causing damage to the cell membrane and ultimately leading to ferroptotic cell death.
Q2: What is the difference between (1S,3R)-Rsl3 and (1R,3R)-Rsl3?
A2: (1S,3R)-Rsl3 is the active diastereomer that induces ferroptosis. This compound is the inactive diastereomer and is often used as a negative control in experiments.[2][3][4]
Q3: How should I prepare and store (1S,3R)-Rsl3?
A3: (1S,3R)-Rsl3 is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C or -80°C for several months. It is not recommended to store aqueous solutions of (1S,3R)-Rsl3 for more than one day due to its limited stability in aqueous media.
Q4: What is a typical concentration range for (1S,3R)-Rsl3 in cell viability assays?
A4: The effective concentration of (1S,3R)-Rsl3 can vary significantly depending on the cell line. Typical concentrations range from the nanomolar to the low micromolar range. For example, some cancer cell lines with oncogenic RAS mutations can be sensitive to concentrations as low as 10 ng/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should I incubate my cells with (1S,3R)-Rsl3?
A5: The incubation time can range from a few hours to 72 hours, depending on the cell line and the concentration of (1S,3R)-Rsl3 used. Cell death can be observed as early as 8 hours after treatment in sensitive cell lines. A time-course experiment is recommended to determine the optimal incubation period.
Troubleshooting Guide
Q1: Why am I not observing any cell death after (1S,3R)-Rsl3 treatment?
A1: There are several potential reasons for a lack of response to (1S,3R)-Rsl3:
-
Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis. This can be due to various factors, including low iron levels, high expression of antioxidant proteins, or differences in lipid metabolism.
-
Incorrect Stereoisomer: Ensure you are using the active (1S,3R)-Rsl3 isomer and not the inactive this compound control.
-
Suboptimal Concentration: The concentration of (1S,3R)-Rsl3 may be too low for your specific cell line. It is essential to perform a dose-response curve to determine the EC50 value.
-
Compound Degradation: (1S,3R)-Rsl3 can be unstable in aqueous solutions. Prepare fresh dilutions in culture medium from a DMSO stock for each experiment.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium during the treatment period, although this may also affect cell health.
-
GPX4 Overexpression: The target of RSL3 is GPX4. Overexpression of GPX4 can lead to resistance to RSL3-induced ferroptosis.
Q2: My results are not reproducible. What could be the cause?
A2: Lack of reproducibility can stem from several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.
-
Variability in Reagent Preparation: Prepare fresh dilutions of (1S,3R)-Rsl3 for each experiment from a well-maintained stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your experimental wells is consistent across all conditions and below a toxic threshold (typically <0.5%).
-
Assay Timing: Be precise with incubation times, as the effects of (1S,3R)-Rsl3 are time-dependent.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. To minimize this, avoid using the outermost wells for experimental conditions or ensure proper humidification during incubation.
Q3: The observed cell death is not inhibited by ferrostatin-1. Is it still ferroptosis?
A3: Ferrostatin-1 is a potent inhibitor of ferroptosis and should rescue cells from (1S,3R)-Rsl3-induced cell death. If you do not observe this rescue effect, it is possible that:
-
The concentration of ferrostatin-1 is too low.
-
The observed cell death is occurring through a different mechanism (e.g., apoptosis, necroptosis). You can use inhibitors of these pathways (e.g., Z-VAD-FMK for apoptosis, necrostatin-1 for necroptosis) to rule them out.
-
The (1S,3R)-Rsl3 is inducing off-target effects at the concentration used.
Data Presentation
Table 1: Effective Concentrations of (1S,3R)-Rsl3 in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Incubation Time | Reference |
| U87 | Glioblastoma | ~0.25 µM | 24 h | |
| U251 | Glioblastoma | ~0.5 µM | 24 h | |
| HCT116 | Colorectal Cancer | 4.084 µM (IC50) | 24 h | |
| LoVo | Colorectal Cancer | 2.75 µM (IC50) | 24 h | |
| HT29 | Colorectal Cancer | 12.38 µM (IC50) | 24 h | |
| BJeLR (H-RasV12) | Fibroblasts | 0.01 µM (EC50) | Not Specified | |
| BJeH (wild-type Ras) | Fibroblasts | 2 µM (EC50) | Not Specified | |
| HT-1080 | Fibrosarcoma | 1.55 µM (IC50) | 48 h | MedChemExpress |
| A549 | Lung Cancer | 0.5 µM (IC50) | 24 h | MedChemExpress |
| PC-3 | Prostate Cancer | 0.01-1 µM | 24 h | MedChemExpress |
Experimental Protocols
Protocol: Determining the Optimal Concentration of (1S,3R)-Rsl3 for Cell Viability Assays
This protocol provides a general framework for a dose-response experiment. It is crucial to optimize these parameters for your specific cell line and assay.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of (1S,3R)-Rsl3 in anhydrous DMSO. Aliquot and store at -20°C or -80°C.
- Prepare a stock solution of your chosen cell viability reagent according to the manufacturer's instructions (e.g., MTT, XTT, CellTiter-Glo®, or a resazurin-based reagent).
2. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density. The optimal seeding density should allow for logarithmic growth during the course of the experiment and can be determined in a preliminary experiment.
3. (1S,3R)-Rsl3 Treatment:
- After allowing the cells to adhere overnight (or for an appropriate time for your cell line), remove the medium.
- Add fresh medium containing serial dilutions of (1S,3R)-Rsl3. It is recommended to perform a wide range of concentrations initially (e.g., 10 nM to 100 µM) to identify the active range.
- Include the following controls:
- Untreated cells: Cells in medium only.
- Vehicle control: Cells in medium with the same final concentration of DMSO as the highest (1S,3R)-Rsl3 concentration.
- Positive control (optional): A known inducer of cell death.
- Ferrostatin-1 rescue: Co-treat cells with a range of (1S,3R)-Rsl3 concentrations and a fixed, effective concentration of ferrostatin-1 (e.g., 1-10 µM).
4. Incubation:
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
5. Cell Viability Assay:
- At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol. This may involve adding the reagent directly to the wells and incubating for a specific time.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
6. Data Analysis:
- Subtract the background reading (medium only) from all experimental wells.
- Normalize the data to the vehicle control (set to 100% viability).
- Plot the cell viability (%) against the log of the (1S,3R)-Rsl3 concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing (1S,3R)-Rsl3 concentration.
Caption: Signaling pathway of (1S,3R)-Rsl3-induced ferroptosis.
References
how to resolve (1R,3R)-Rsl3 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with (1R,3R)-Rsl3, particularly its solubility in aqueous media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Resolving this compound Solubility Issues
Issue: Precipitate forms when diluting this compound stock solution in aqueous media.
Cause: this compound is a lipophilic molecule with very low solubility in water. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solution:
-
Recommended Dilution Method: To maximize solubility, it is advised to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. Subsequently, this stock solution should be serially diluted in the desired aqueous buffer or cell culture medium. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final DMSO concentration.
-
Warm the Solution: Gently warming the tube at 37°C for 10 minutes can aid in dissolution[1].
-
Sonication: Using an ultrasonic bath for a short period can also help to dissolve the compound[1][2].
-
Use of Co-solvents: For in vivo applications or specific in vitro assays where DMSO is not suitable, co-solvent systems can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[2]. Another option for in vivo use is a suspension in corn oil with 10% DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (1S,3R)-Rsl3?
This compound is a stereoisomer of RSL3 and serves as a negative control for the active diastereomer, (1S,3R)-Rsl3. While (1S,3R)-Rsl3 is a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4), this compound is considered inactive or significantly less active in inducing ferroptosis. It is crucial to use the correct stereoisomer for your experiments to ensure valid results.
Q2: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF). It is insoluble in water.
Q3: What are the typical storage conditions for this compound stock solutions?
This compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for shorter periods (up to one month). It is not recommended to store aqueous solutions for more than one day.
Q4: What is the mechanism of action of the active (1S,3R)-Rsl3 isomer?
(1S,3R)-Rsl3 induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It acts as a direct inhibitor of the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid hydroperoxides to lipid alcohols. By inhibiting GPX4, (1S,3R)-Rsl3 leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately causing cell death.
Quantitative Solubility Data
The following table summarizes the solubility of Rsl3 (referring to the active (1S,3R) isomer, with the (1R,3R) isomer expected to have very similar physical solubility properties) in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥125.4 | ≥284.4 | |
| DMSO | up to 100 mM | 100 | |
| DMSO | 240 | 544.37 | |
| DMSO | ~30 | ~68 | |
| DMSO | 88 | 199.6 | |
| DMSO | 40 | 90.7 | |
| Ethanol | ~25 | ~56.7 | |
| Ethanol | 28 | 63.5 | |
| Dimethylformamide (DMF) | ~30 | ~68 | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 | ~0.75 | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4.41 | 10 | |
| 10% DMSO + 90% Corn Oil | ≥2.5 | ≥5.67 |
Note: The molecular weight of Rsl3 is approximately 440.88 g/mol . Solubility can vary slightly between batches and with the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound and the DMSO to equilibrate to room temperature.
-
Weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.41 mg.
-
Add the appropriate volume of DMSO to the solid. For 4.41 mg, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When adding the diluted this compound to your cell culture plates, ensure the final DMSO concentration is below 0.5%.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Simplified signaling pathway of ferroptosis induction by Rsl3 isomers.
References
addressing unexpected cellular responses to (1R,3R)-Rsl3
Welcome to the technical support center for (1R,3R)-Rsl3. This resource is designed for researchers, scientists, and drug development professionals to address unexpected cellular responses and provide guidance for troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and (1S,3R)-Rsl3?
(1S,3R)-Rsl3 is widely recognized as the active stereoisomer that potently induces ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).[1][2] In contrast, this compound has traditionally been considered the inactive isomer and is often used as a negative control in experiments.[2]
Q2: I observed significant cell death with this compound, which was expected to be inactive. Is this a known phenomenon?
Yes, this is an increasingly reported observation. While initially characterized as inactive, recent studies have demonstrated that this compound can induce cell death, sometimes with potency comparable to the (1S,3R) isomer, particularly in colorectal cancer (CRC) cell lines.[3] This suggests that this compound may have its own biological activities independent of GPX4 inhibition.
Q3: If not by inhibiting GPX4, how might this compound be inducing cell death?
The exact mechanisms are still under investigation, but evidence suggests that the Rsl3 compounds are not entirely specific to GPX4. The active (1S,3R)-Rsl3 isomer has been shown to be a broad inhibitor of selenoproteins, not just GPX4. It is plausible that this compound also interacts with other cellular targets to induce cell death. One study has suggested that RSL3 compounds can inhibit thioredoxin reductase 1 (TXNRD1).
Q4: My cells are showing features of apoptosis, not ferroptosis, in response to Rsl3 treatment. Is this possible?
Yes, this is a documented cellular response. Recent findings indicate that RSL3 can induce caspase-dependent apoptosis. This process can involve the cleavage of poly(ADP-ribose) polymerase (PARP1), suggesting a potential crosstalk between the ferroptotic and apoptotic cell death pathways.
Q5: I am not observing the expected level of ferroptosis with (1S,3R)-Rsl3 in my cell line. What could be the reason?
Several factors can influence the efficacy of (1S,3R)-Rsl3:
-
Cell Line Dependency: Sensitivity to Rsl3-induced ferroptosis is highly cell-line dependent. Some cell lines may have intrinsic resistance mechanisms.
-
GPX4 Dependency: Not all cell lines that are sensitive to (1S,3R)-Rsl3 are dependent on GPX4 for survival. In such cases, the mechanism of cell death may be different.
-
Experimental Conditions: Factors such as cell density, media composition, and the presence of antioxidants can affect the outcome.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| This compound (inactive control) is causing cell death. | This compound may have off-target effects or GPX4-independent activity in your cell model. | 1. Confirm the identity and purity of your this compound compound.2. Test a range of concentrations to determine if the effect is dose-dependent.3. Include a ferroptosis inhibitor (e.g., Ferrostatin-1) to see if the cell death is rescued. If not, the mechanism is likely not classical ferroptosis. |
| (1S,3R)-Rsl3 is not inducing ferroptosis as expected. | 1. The cell line may be resistant to ferroptosis.2. The concentration of Rsl3 may be too low.3. The experimental duration may be too short. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.2. Use a positive control cell line known to be sensitive to Rsl3-induced ferroptosis.3. Measure markers of ferroptosis, such as lipid ROS accumulation, to confirm the pathway is being targeted. |
| Cell death morphology is inconsistent with ferroptosis (e.g., shows signs of apoptosis). | Rsl3 has been shown to induce apoptosis in some cancer cells. | 1. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cell death is blocked.2. Analyze for markers of apoptosis, such as caspase-3 cleavage and PARP1 cleavage, by western blot. |
| High variability between replicate experiments. | Inconsistent experimental setup or reagent quality. | 1. Ensure consistent cell seeding density.2. Prepare fresh stock solutions of Rsl3 and other reagents.3. Standardize incubation times and other experimental parameters. |
Experimental Protocols
1. Assessment of Rsl3-Induced Cell Death
-
Objective: To determine the cytotoxic effect of this compound and (1S,3R)-Rsl3.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and (1S,3R)-Rsl3 in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of Rsl3 isomers. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified time course (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.
-
2. Measurement of Lipid Reactive Oxygen Species (ROS)
-
Objective: To quantify the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Methodology:
-
Treat cells with the desired concentration of Rsl3 for the determined time.
-
Include positive (e.g., (1S,3R)-Rsl3) and negative (vehicle) controls. A ferroptosis inhibitor like Ferrostatin-1 can be used as a rescue control.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the probe indicates lipid peroxidation.
-
3. Western Blot Analysis for Apoptosis Markers
-
Objective: To investigate whether Rsl3 induces apoptosis.
-
Methodology:
-
Treat cells with Rsl3 as described above. Include a positive control for apoptosis if available.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Comparative Efficacy of Rsl3 Isomers in Different Cancer Cell Lines
| Cell Line | Cancer Type | (1S,3R)-Rsl3 EC50 | This compound EC50 | Reference |
| HT1080 | Fibrosarcoma | ~13 nM | ~903 nM | |
| DLD1 | Colorectal Cancer | ~1 µM | ~0.5 µM | |
| HCT116 | Colorectal Cancer | ~1 µM | ~1 µM | |
| RKO | Colorectal Cancer | ~1 µM | ~1 µM | |
| SW480 | Colorectal Cancer | ~1 µM | ~1 µM |
Visualizations
References
minimizing variability in experiments using (1R,3R)-Rsl3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing (1R,3R)-Rsl3.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound, providing potential causes and solutions to ensure experimental consistency and reproducibility.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in dose-response between experiments. | 1. Inconsistent Solubilization: this compound has poor aqueous solubility and may precipitate in media. 2. Compound Instability: The compound is sensitive to air and light, and repeated freeze-thaw cycles of stock solutions can lead to degradation. 3. Cell Density and Health: Variations in cell seeding density or overall cell health can alter the response to treatment. | 1. Proper Solubilization: Prepare fresh dilutions from a DMSO stock solution for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.5%). For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted. 2. Correct Storage and Handling: Store the solid compound and DMSO stock solutions at -20°C, protected from light and air.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Standardized Cell Culture: Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase at the time of treatment. |
| This compound shows unexpected biological activity. | 1. Incorrect Isomer: The (1R,3R) diastereomer is generally considered the inactive control for the potent ferroptosis inducer, (1S,3R)-Rsl3. However, some studies suggest potential off-target effects or context-dependent activity. 2. Impurity of the Compound: The purity of the supplied this compound may be a concern. | 1. Verify the Isomer: Confirm the correct isomer is being used for the intended purpose (i.e., this compound as a negative control). For inducing ferroptosis, (1S,3R)-Rsl3 should be used. 2. Source from a Reputable Supplier: Ensure the compound is of high purity (>98%) from a reliable vendor. |
| Difficulty replicating results from published literature. | 1. Cell Line-Specific Responses: Different cell lines exhibit varying sensitivities to ferroptosis inducers. 2. Protocol Variations: Minor differences in experimental protocols, such as media composition, serum concentration, or treatment duration, can significantly impact outcomes. | 1. Cell Line Characterization: If using a new cell line, perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. 2. Protocol Standardization: Adhere strictly to a detailed, standardized protocol. When comparing to literature, note any differences in methodology. |
| Inconsistent results in ferroptosis assays. | 1. Suboptimal Assay Conditions: The choice of assay and its timing relative to treatment are critical for detecting ferroptosis. 2. Off-Target Effects: At high concentrations, Rsl3 isomers may have off-target effects that can confound results. Recent research suggests that (1S,3R)-Rsl3 may act as a pan-inhibitor of selenoproteins, not just GPX4. | 1. Assay Optimization: Use multiple assays to confirm ferroptosis, such as measuring lipid peroxidation (e.g., with C11-BODIPY), and cell viability. Optimize the timing of these assays post-treatment. 2. Use of Controls: Always include a positive control for ferroptosis induction ((1S,3R)-Rsl3) and a ferroptosis inhibitor (e.g., Ferrostatin-1) to confirm the observed cell death is indeed ferroptosis. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and how does it differ from (1S,3R)-Rsl3?
This compound is a diastereomer of RSL3. The (1S,3R)-Rsl3 isomer is a well-established and potent inducer of ferroptosis, a form of regulated cell death. It functions by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4). In contrast, this compound is widely considered to be the inactive isomer and is often used as a negative control in experiments. However, researchers should be aware of recent findings that suggest potential GPX4-independent effects of the active isomer and possible context-dependent activity of the inactive isomer.
Experimental Design and Protocols
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. Stock solutions in DMSO should be stored at -20°C and protected from light and air. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. The solid form should also be stored at -20°C.
Q3: What concentrations of this compound should be used in cell culture experiments?
As this compound is primarily used as a negative control, it should be used at the same concentrations as its active counterpart, (1S,3R)-Rsl3. The effective concentration of (1S,3R)-Rsl3 is highly cell-line dependent and can range from nanomolar to low micromolar concentrations. A typical starting point for a dose-response experiment with (1S,3R)-Rsl3 is between 0.1 µM and 10 µM.
Troubleshooting and Data Interpretation
Q4: My this compound control is showing some level of cell death. What could be the reason?
Several factors could contribute to this observation:
-
High Concentration: At very high concentrations, off-target effects might lead to cytotoxicity.
-
Compound Purity: The compound may contain small amounts of the active (1S,3R) isomer.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not causing toxicity.
-
Cell Line Sensitivity: The specific cell line may be unusually sensitive.
It is crucial to include a vehicle-only control (e.g., DMSO) and a positive control for cell death to properly interpret your results.
Q5: How can I confirm that the cell death induced by (1S,3R)-Rsl3 is indeed ferroptosis?
To confirm ferroptosis, you should observe the following:
-
Inhibition by Ferrostatin-1: The cell death should be rescued by co-treatment with a specific ferroptosis inhibitor like Ferrostatin-1.
-
Lipid Peroxidation: There should be a detectable increase in lipid reactive oxygen species (ROS). This can be measured using fluorescent probes like C11-BODIPY 581/591.
-
Lack of Apoptotic or Necroptotic Markers: The cell death should not be preventable by inhibitors of apoptosis (e.g., Z-VAD-FMK) or necroptosis (e.g., Necrostatin-1).
Data Summary Tables
Table 1: Physicochemical Properties of Rsl3
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ | |
| Molecular Weight | 440.88 g/mol | |
| Solubility | Soluble in DMSO (up to 100 mM) | |
| Sparingly soluble in aqueous buffers | ||
| Storage | -20°C, protected from light and air |
Table 2: Example Effective Concentrations of (1S,3R)-Rsl3 in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Reference |
| MEFs and HT1080 | Function assay | 0.5 µM | 24 h | |
| Jurkat | Cell death assay | 0.1 µM | 24 h or 48 h | |
| HN3 | Cell viability | IC50: 0.48 µM | 72 h | |
| HCT116 | Cell viability | IC50: 4.084 µM | 24 h | |
| LoVo | Cell viability | IC50: 2.75 µM | 24 h | |
| HT29 | Cell viability | IC50: 12.38 µM | 24 h | |
| DU145 | Cell viability | IC50: ~0.6 µM | 48 h |
Experimental Protocols
Protocol 1: Preparation of Rsl3 Stock and Working Solutions
-
Reconstitution of Solid Rsl3:
-
Allow the vial of solid Rsl3 to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
For each experiment, prepare fresh working solutions by diluting the DMSO stock solution into the appropriate cell culture medium.
-
Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions and is below the toxic threshold for the cell line being used (typically <0.5%).
-
Protocol 2: General Cell Viability Assay (e.g., using MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of (1S,3R)-Rsl3 and this compound (as a control) in fresh culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compounds. Include a vehicle-only control (DMSO).
-
To confirm ferroptosis, include conditions with co-treatment of (1S,3R)-Rsl3 and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curves and calculate IC50 values.
-
Visualizations
Caption: Rsl3 induces ferroptosis by inhibiting GPX4.
Caption: Workflow for troubleshooting Rsl3 experiments.
References
refinement of protocols for long-term (1R,3R)-Rsl3 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of protocols for long-term treatment with (1R,3R)-Rsl3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (1S,3R)-Rsl3?
This compound is a diastereomer of the potent ferroptosis-inducing agent, (1S,3R)-Rsl3.[1][2] The key difference lies in their biological activity. (1S,3R)-Rsl3 is known to be a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation and subsequent ferroptotic cell death.[3][4] In contrast, this compound is considered the inactive isomer and is often used as a negative control in ferroptosis experiments. While (1S,3R)-Rsl3 covalently binds to the active site of GPX4, leading to its inactivation, the (1R,3R) stereoisomer does not effectively inhibit the enzyme.
Q2: What is the primary application of this compound in research?
The primary application of this compound is to serve as a negative control in experiments investigating ferroptosis induced by its active counterpart, (1S,3R)-Rsl3. By comparing the cellular effects of the active and inactive isomers, researchers can more confidently attribute the observed ferroptosis to the specific inhibition of GPX4 or related pathways targeted by (1S,3R)-Rsl3.
Q3: How should this compound be stored and handled?
This compound should be stored as a dried powder at -20°C for long-term stability (months to years). For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C or -80°C for several months. It is important to use fresh DMSO for preparing solutions as moisture can reduce solubility. This compound is insoluble in water or ethanol.
Q4: What are the potential off-target effects of Rsl3 compounds?
While (1S,3R)-Rsl3 is widely considered a direct inhibitor of GPX4, recent studies suggest its effects may be broader, potentially targeting multiple antioxidant proteins in the peroxidase and selenoprotein families. Some research has even questioned the direct inhibition of purified GPX4 by RSL3, suggesting other cellular components might be necessary for its activity or that it may also inhibit other enzymes like thioredoxin reductase 1 (TXNRD1). At higher concentrations (greater than 10 µM), the effects of (1S,3R)-Rsl3 may not be rescued by ferroptosis inhibitors, indicating off-mechanism activity. It is crucial to use the lowest effective concentration to minimize these off-target effects.
Troubleshooting Guide
Issue 1: Unexpected cytotoxicity observed with this compound treatment.
-
Possible Cause 1: Compound Purity and Identity. Verify the purity and identity of the this compound compound. Contamination with the active (1S,3R)-Rsl3 isomer could lead to unexpected cell death.
-
Possible Cause 2: High Concentration. Although considered inactive, very high concentrations of any compound can lead to non-specific cytotoxicity. Determine the optimal concentration for your cell line by performing a dose-response curve.
-
Possible Cause 3: Solvent Toxicity. Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding toxic levels for your specific cell type. A solvent-only control is essential.
-
Possible Cause 4: Cell Line Sensitivity. Some cell lines may exhibit unique sensitivities. Review the literature for data on your specific cell model.
Issue 2: No difference in cellular response between (1S,3R)-Rsl3 and this compound.
-
Possible Cause 1: Cellular Resistance to Ferroptosis. The cell line being used may be resistant to ferroptosis induction by GPX4 inhibition. This resistance can be due to various factors, including low iron levels, high expression of anti-ferroptotic proteins, or activation of compensatory signaling pathways. For example, some luminal breast cancer cell lines show resistance to RSL3, which can be overcome by co-treatment with HER2 inhibitors.
-
Possible Cause 2: Inactive (1S,3R)-Rsl3. The active compound may have degraded due to improper storage or handling. It is advisable to test the activity of a fresh batch of (1S,3R)-Rsl3.
-
Possible Cause 3: Experimental Readout. The assay used to measure cell death or ferroptosis may not be sensitive enough or appropriate for the specific mechanism. Consider using multiple assays to assess ferroptosis, such as measuring lipid peroxidation, reactive oxygen species (ROS) levels, or cellular iron content.
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence cellular sensitivity to treatments. Standardize these parameters across all experiments.
-
Possible Cause 2: Inconsistent Compound Preparation. Ensure that stock solutions are prepared and diluted consistently for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Possible Cause 3: Duration of Treatment. The timing of the cellular response to Rsl3 can vary. Perform a time-course experiment to determine the optimal treatment duration for your experimental goals.
Data Presentation
Table 1: Properties of (1S,3R)-Rsl3 and this compound
| Property | (1S,3R)-Rsl3 | This compound |
| Primary Target | Glutathione Peroxidase 4 (GPX4) | Generally considered inactive |
| Mechanism of Action | Induces ferroptosis by inhibiting GPX4, leading to lipid peroxidation | Used as a negative control |
| Typical In Vitro Concentration | 0.1 - 10 µM | Used at equivalent concentrations to the active isomer for control experiments |
| Solubility | Soluble in DMSO; insoluble in water or ethanol | Soluble in DMSO; insoluble in water or ethanol |
| Storage | -20°C (long-term) | -20°C (long-term) |
Table 2: Reported IC50 Values for (1S,3R)-Rsl3 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| HN3 | Head and Neck Cancer | 0.48 | 72 hours |
| HN3-rslR (resistant) | Head and Neck Cancer | 5.8 | 72 hours |
| HT-1080 | Fibrosarcoma | ~0.1 - 1 | Not specified |
| A549 | Lung Cancer | ~0.1 - 1 | Not specified |
| HCT116 | Colorectal Cancer | 4.084 | 24 hours |
| LoVo | Colorectal Cancer | 2.75 | 24 hours |
| HT29 | Colorectal Cancer | 12.38 | 24 hours |
| U87 | Glioblastoma | < 0.25 | 24 hours |
| U251 | Glioblastoma | ~ 0.5 | 24 hours |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Treatment with Rsl3 Isomers
-
Cell Seeding: Plate cells at a predetermined optimal density in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both (1S,3R)-Rsl3 and this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh, pre-warmed cell culture medium. It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the vehicle, this compound, or (1S,3R)-Rsl3.
-
For long-term studies, the medium should be replaced with fresh compound-containing medium every 2-3 days, or as determined by the stability of the compound and the metabolic rate of the cells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer for chronic studies).
-
Assessment of Ferroptosis: Analyze the cells using various assays to measure the hallmarks of ferroptosis. This can include:
-
Cell Viability Assays: (e.g., CellTiter-Glo®, MTT, or crystal violet staining).
-
Lipid Peroxidation Assays: Using fluorescent probes like C11-BODIPY 581/591.
-
Reactive Oxygen Species (ROS) Measurement: Using probes such as H2DCFDA.
-
Western Blot Analysis: To assess the expression levels of key proteins involved in ferroptosis, such as GPX4, SLC7A11 (xCT), and ACSL4.
-
Iron Assays: To measure intracellular labile iron levels.
-
Protocol 2: Co-treatment with Ferroptosis Inhibitors for Mechanistic Validation
To confirm that the observed cell death is indeed ferroptosis, a rescue experiment using a ferroptosis inhibitor should be performed.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with a ferroptosis inhibitor, such as Ferrostatin-1 (typically 0.1-20 µM), for 1-2 hours before adding Rsl3.
-
Co-treatment: Add (1S,3R)-Rsl3 to the medium already containing the ferroptosis inhibitor.
-
Control Groups: Include cells treated with (1S,3R)-Rsl3 alone, the inhibitor alone, this compound, and the vehicle control.
-
Analysis: After the desired incubation period, assess cell viability and other ferroptosis markers as described in Protocol 1. A significant rescue of cell viability in the co-treatment group compared to the (1S,3R)-Rsl3 alone group indicates that the cell death is mediated by ferroptosis.
Mandatory Visualizations
Caption: Rsl3 mechanism of action in the ferroptosis pathway.
Caption: A typical experimental workflow for studying Rsl3 effects.
References
Technical Support Center: Navigating the Use of (1R,3R)-Rsl3 in Ferroptosis Research
Welcome to the technical support center for researchers utilizing RSL compounds in their experimental workflows. This resource provides troubleshooting guidance and frequently asked questions regarding the use of (1R,3R)-Rsl3 as an inactive control for its potent ferroptosis-inducing diastereomer, (1S,3R)-RSL3. Recent findings have highlighted complexities in the activity of this compound, making careful experimental design and interpretation crucial.
Frequently Asked Questions (FAQs)
Q1: What is the established role of this compound in ferroptosis experiments?
This compound is the diastereomer of (1S,3R)-RSL3, a well-documented inducer of ferroptosis.[1][2][3] Historically, (1S,3R)-RSL3 has been characterized as a potent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][4] Consequently, this compound has been widely used as a negative control in experiments to demonstrate that the observed ferroptotic effects are specific to the GPX4-inhibiting activity of the (1S,3R) isomer.
Q2: Is this compound always inactive?
Recent evidence challenges the assumption that this compound is universally inactive. Studies have shown that in certain cancer cell lines, such as some colorectal cancer (CRC) lines, this compound can exhibit activity nearly equipotent to (1S,3R)-RSL3. This suggests that the cytotoxic effects of RSL compounds may not be solely dependent on GPX4 inhibition in all cellular contexts.
Q3: What are the potential off-target effects of RSL compounds?
Emerging research indicates that RSL compounds, including the active (1S,3R) isomer, may not be exclusively specific to GPX4. Some studies suggest that RSL3 can act as a broader inhibitor of the selenoproteome, affecting other selenoproteins like thioredoxin reductase 1 (TXNRD1). At higher concentrations (typically >10 µM), RSL3 can induce off-target effects that are not rescued by ferroptosis inhibitors like ferrostatin-1. There is also evidence that RSL3 can trigger other cell death pathways, such as pyroptosis and apoptosis, under certain conditions.
Q4: How does the mechanism of action of RSL3 appear to be more complex than initially thought?
Initially, (1S,3R)-RSL3 was believed to directly bind to and inactivate GPX4. However, some studies have found that RSL3 does not directly inhibit purified GPX4 in vitro, suggesting the requirement of a cytosolic adaptor protein, such as 14-3-3ε, for its inhibitory activity. This adds a layer of complexity to its mechanism and may contribute to cell-type-specific differences in sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed with this compound control. | 1. GPX4-independent activity: In certain cell lines, this compound may induce cell death through mechanisms independent of GPX4 inhibition.2. High concentration: Off-target toxicity can occur at higher concentrations. | 1. Test a panel of cell lines: Compare the effects of both isomers in multiple cell lines to identify context-dependent activity.2. Titrate the concentration: Determine the optimal concentration range for both isomers where (1S,3R)-RSL3 is effective and this compound shows minimal toxicity.3. Use additional negative controls: Consider structurally unrelated ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) to confirm the observed cell death is indeed ferroptosis. |
| Inconsistent results with (1S,3R)-RSL3. | 1. Cellular context: Sensitivity to RSL3 can be influenced by the expression levels of GPX4, other selenoproteins, and lipid composition.2. Requirement for adaptor proteins: The presence and redox state of adaptor proteins like 14-3-3ε might be a factor. | 1. Characterize your cell model: Perform baseline characterization of key proteins in the ferroptosis pathway (GPX4, TXNRD1, etc.) in your cells of interest.2. Genetic validation: Use siRNA or shRNA to knock down GPX4 and confirm that this phenocopies the effect of (1S,3R)-RSL3. |
| Ferroptosis inhibitors fail to rescue RSL3-induced cell death. | 1. Off-target toxicity: At high concentrations, RSL3 can induce non-ferroptotic cell death.2. Induction of other cell death pathways: RSL3 has been reported to trigger apoptosis or pyroptosis in some contexts. | 1. Lower the RSL3 concentration: Use the lowest effective concentration of (1S,3R)-RSL3.2. Use pan-caspase inhibitors (e.g., Z-VAD-FMK) or necroptosis inhibitors (e.g., necrostatin-1) in conjunction with ferroptosis inhibitors to dissect the cell death mechanism. |
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for (1S,3R)-RSL3 and this compound in different cell lines, highlighting the variability in their activity.
| Cell Line | Compound | EC50 Value | Reference |
| HT-1080 | (1S,3R)-RSL3 | 13 nM | |
| This compound | 903 nM | ||
| DLD1 (CRC) | (1S,3R)-RSL3 | ~1 µM | |
| This compound | ~1 µM | ||
| HCT116 (CRC) | (1S,3R)-RSL3 | ~1 µM | |
| This compound | ~1 µM | ||
| RKO (CRC) | (1S,3R)-RSL3 | ~1 µM | |
| This compound | ~1 µM | ||
| SW480 (CRC) | (1S,3R)-RSL3 | ~1 µM | |
| This compound | ~1 µM | ||
| HT22 | (1S,3R)-RSL3 | 0.004 µM | |
| (1R,3S)-RSL3 | 5.2 µM |
Experimental Protocols
Cell Viability Assay to Determine EC50 Values
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (1S,3R)-RSL3 and this compound in the appropriate cell culture medium. A common solvent is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the RSL compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA) to Assess Target Engagement
-
Cell Treatment: Treat cultured cells (e.g., 293T cells) in 10 cm dishes with the compound of interest (e.g., 10 µM (1S,3R)-RSL3, 10 µM this compound) or a DMSO control for 1 hour at 37°C.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 43°C to 67°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles in liquid nitrogen.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the protein levels of the target protein (e.g., GPX4) by Western blotting. A shift in the melting curve upon compound treatment indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of RSL3-induced ferroptosis.
Caption: Recommended experimental workflow for studying RSL compounds.
Caption: Logical relationship of RSL3 isomers and their effects.
References
Technical Support Center: (1R,3R)-Rsl3 Stability and Experimental Reproducibility
Welcome to the technical support center for (1R,3R)-Rsl3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stable and effective use of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose potency over time in my cell culture medium. What could be the cause?
A1: The decreased potency of this compound in culture medium is likely due to its chemical instability. The molecule contains a reactive chloroacetyl group, which is an electrophile. This group can react with nucleophiles present in the complex environment of cell culture medium, leading to the degradation of the compound.
Q2: What specific components in the cell culture medium can degrade this compound?
A2: Several components can contribute to the degradation of Rsl3:
-
Hydrolysis: The chloroacetamide moiety can undergo hydrolysis in aqueous solutions like cell culture medium. This reaction is often catalyzed by changes in pH.
-
Amino Acids: Certain amino acids with nucleophilic side chains, such as cysteine and histidine, can react with the chloroacetyl group of Rsl3. Some culture media are supplemented with these amino acids.
-
Serum Proteins: If you are using a medium supplemented with fetal bovine serum (FBS) or other sera, the high concentration of proteins, particularly albumin with its reactive cysteine residues, can sequester and inactivate Rsl3.
-
Reducing Agents: Components that act as reducing agents can also interact with the electrophilic center of Rsl3.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, we recommend the following best practices:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Rsl3 in your culture medium immediately before treating your cells. Avoid storing diluted Rsl3 in culture medium for extended periods.
-
Minimize Incubation Time in Serum-Containing Medium: If possible, reduce the pre-incubation time of Rsl3 in serum-containing medium before adding it to the cells.
-
Consider Serum-Free Conditions: For short-term experiments, consider using a serum-free medium to reduce the concentration of reactive proteins. However, be mindful that this can affect cell health and response.
Q4: Are there any additives that can improve the stability of this compound in culture medium?
A4: While direct stabilizers for the chloroacetyl group in a biological context are not well-established, you can take steps to manage the downstream effects of Rsl3, which may be influenced by its stability:
-
Antioxidants: Since Rsl3 induces ferroptosis by generating reactive oxygen species (ROS), the presence of antioxidants in the medium can interfere with its biological activity.[1] If your goal is to study the direct effects of Rsl3, be aware of the antioxidant components in your medium supplements (e.g., some vitamins). Conversely, if you are experiencing excessive off-target effects, the controlled addition of a mild antioxidant might help, though this will likely impact your primary experimental outcomes. N-acetylcysteine (NAC) has been shown to alleviate the effects of chloroacetamide compounds.[2]
Q5: I am observing inconsistent results between experiments. Could this be related to Rsl3 stability?
A5: Yes, inconsistent results are a common consequence of compound instability. The rate of Rsl3 degradation can be influenced by slight variations in medium preparation, serum lot, and incubation times, leading to variability in the effective concentration of the compound. Following the best practices in Q3 can help improve reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete loss of Rsl3 activity | Degradation of stock solution. | Prepare a fresh stock solution of Rsl3 in anhydrous DMSO. Store desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Rapid degradation in working solution. | Prepare working dilutions in culture medium immediately before use. Do not store Rsl3 in aqueous buffers or culture medium. | |
| Reduced potency of Rsl3 | Partial degradation in culture medium. | Minimize the time between adding Rsl3 to the medium and treating the cells. Consider a higher initial concentration to compensate for some degradation, but be cautious of off-target effects. |
| Reaction with serum proteins. | If your experimental design allows, reduce the serum concentration or use serum-free medium for the duration of the Rsl3 treatment. | |
| High variability between replicates | Inconsistent degradation rates. | Ensure precise and consistent timing for the preparation of working solutions and their addition to the cells for all replicates and experiments. |
| Differences in media batches. | Use the same lot of culture medium and serum for a set of comparative experiments to minimize variability in nucleophile and antioxidant content. | |
| Unexpected cellular toxicity | Off-target effects of Rsl3 or its degradation products. | Confirm that the observed cell death is indeed ferroptosis by using inhibitors like Ferrostatin-1.[3] If off-target toxicity is suspected, lower the Rsl3 concentration or the treatment duration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium using HPLC-MS
This protocol allows for the quantitative analysis of Rsl3 concentration over time in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium (e.g., DMEM/F-12) with and without serum supplementation
-
HPLC-MS system with a C18 column
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, HPLC-grade
-
Water, HPLC-grade
-
Incubator at 37°C with 5% CO2
-
Microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of Rsl3 (10 mM) in anhydrous DMSO.
-
Spike Rsl3 into your pre-warmed cell culture medium (with and without serum) to a final concentration of 10 µM in separate sterile tubes. This will be your time zero (T=0) sample.
-
Immediately take an aliquot (e.g., 100 µL) from each tube for T=0 analysis.
-
Incubate the tubes at 37°C in a CO2 incubator.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots from each tube.
-
For each aliquot, immediately perform a protein precipitation and extraction step:
-
Add 3 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
-
Analyze the samples by HPLC-MS.
-
Use a C18 column and a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the disappearance of the parent Rsl3 mass peak and the appearance of potential degradation products over time.
-
-
Quantify the peak area of Rsl3 at each time point to determine its degradation rate and half-life in your specific medium.
Protocol 2: Enhancing this compound Stability using Liposomal Formulation
This protocol provides a basic method for encapsulating Rsl3 in liposomes to potentially protect it from degradation in the culture medium.
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve soybean phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Add Rsl3 to the lipid solution at the desired concentration.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with sterile PBS by gentle rotation. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice) or a bath sonicator until the solution becomes translucent.
-
For a more uniform size distribution, pass the SUV suspension through an extruder with a 100 nm polycarbonate membrane multiple times.
-
The resulting liposomal Rsl3 formulation can be added to the cell culture medium. The encapsulated Rsl3 should be more protected from reactive components in the medium.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Rsl3 inhibits GPX4, leading to the accumulation of lipid peroxides and inducing ferroptosis.
Experimental Workflow for Assessing Rsl3 Stability
Caption: Workflow for quantitatively assessing the stability of Rsl3 in cell culture medium.
Logical Relationship of Rsl3 Instability and Experimental Outcomes
Caption: The reactive nature of Rsl3 in culture medium leads to reduced potency and variability.
References
how to account for potential off-target effects of (1R,3R)-Rsl3
Welcome to the technical support center for (1R,3R)-Rsl3 and its stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of (1S,3R)-Rsl3?
A1: The well-established on-target mechanism of (1S,3R)-Rsl3 is the induction of ferroptosis, a form of iron-dependent regulated cell death. It achieves this by directly inhibiting the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that reduces lipid peroxides, thereby protecting cells from oxidative damage.[2] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Q2: My this compound, intended as a negative control, is showing cytotoxicity. Why?
A2: While this compound is often used as a less active or negative control for the potent GPX4 inhibitor (1S,3R)-Rsl3, recent studies have shown that it can exhibit significant cytotoxicity in certain cell lines, sometimes with equipotent activity to its (S) stereoisomer.[3][4][5] This suggests the presence of GPX4-independent, off-target effects that contribute to its cell death-inducing activity.
Q3: What are the known or suspected off-target effects of Rsl3 compounds?
A3: Recent evidence strongly suggests that the effects of Rsl3 stereoisomers are not limited to GPX4. Key off-target activities include:
-
Broad Selenoprotein Inhibition: Affinity purification mass spectrometry has revealed that (1S,3R)-Rsl3 can act as a pan-inhibitor of the selenoproteome, targeting multiple antioxidant enzymes.
-
Thioredoxin Reductase 1 (TXNRD1) Inhibition: A significant off-target is TXNRD1, another critical selenoenzyme in cellular redox control. Some studies suggest Rsl3 and the related compound ML162 are direct inhibitors of TXNRD1, not GPX4.
-
Induction of Pyroptosis: Rsl3 has been shown to induce the cleavage of gasdermins D and E (GSDMD/E) and the release of pro-inflammatory cytokines, which are hallmark features of pyroptosis, an inflammatory form of programmed cell death.
Q4: How can I differentiate between on-target GPX4 inhibition and off-target effects in my experiments?
A4: A multi-pronged approach is necessary to dissect the specific mechanisms at play:
-
Use of Stereoisomers: Compare the effects of (1S,3R)-Rsl3 with this compound. Disproportionately high activity of the (1R,3R) isomer points towards off-target effects.
-
Genetic Validation: Utilize GPX4 knockout or knockdown cell lines. If Rsl3 sensitivity persists in the absence of GPX4, it confirms off-target mechanisms are responsible for the observed phenotype.
-
Chemical Rescue: Use specific inhibitors to rescue the phenotype. For example, ferrostatin-1 can rescue ferroptosis, but if it fails to block Rsl3-induced cell death, other mechanisms are likely involved.
-
Biochemical Assays: Directly measure the enzymatic activity of GPX4 and potential off-targets like TXNRD1 in the presence of Rsl3.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Rsl3 to GPX4 and other potential targets within intact cells.
Troubleshooting Guides
Issue 1: Inconsistent Rsl3 Potency Across Different Cell Lines
-
Possible Cause: The cytotoxic potency of Rsl3 can be influenced by the differential expression and dependency of cell lines on GPX4 versus other potential targets like TXNRD1.
-
Troubleshooting Steps:
-
Characterize Target Expression: Perform western blotting to determine the relative protein levels of GPX4 and TXNRD1 in your panel of cell lines.
-
Compare Stereoisomer Efficacy: Generate dose-response curves and calculate EC50 values for both (1S,3R)-Rsl3 and this compound. Equipotent or near-equipotent activity suggests a GPX4-independent mechanism.
-
Genetic Knockdown: Use siRNA or shRNA to knock down GPX4 and TXNRD1 individually and assess the impact on Rsl3 sensitivity.
-
Issue 2: Rsl3 Induces Inflammatory Markers Unexpectedly
-
Possible Cause: Rsl3 may be triggering pyroptosis, an inflammatory cell death pathway, as an off-target effect.
-
Troubleshooting Steps:
-
Assess Pyroptosis Hallmarks: Measure the cleavage of Gasdermin D (GSDMD) or Gasdermin E (GSDME) by western blot.
-
Quantify Cytokine Release: Use ELISA or multiplex immunoassays to measure the secretion of pyroptosis-associated cytokines like IL-1β and IL-18 in the cell culture supernatant.
-
Inhibitor Studies: Co-treat with inhibitors of pyroptosis pathway components (e.g., caspase inhibitors) to see if the inflammatory phenotype is rescued.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Rsl3 Stereoisomers
| Cell Line | Compound | Target(s) | Reported EC50/IC50 | Reference |
| HT22 | (1S,3R)-Rsl3 | GPX4 | 0.004 µM | |
| HT22 | (1R,3S)-Rsl3 | Off-target | 5.2 µM | |
| HN3 | (1S,3R)-Rsl3 | GPX4 | 0.48 µM | |
| HN3-rslR | (1S,3R)-Rsl3 | GPX4 | 5.8 µM |
Table 2: Rsl3 Activity on Purified Enzymes
| Enzyme | Compound | Reported IC50 | Reference |
| TXNRD1 | (1S,3R)-Rsl3 | 7.9 µM | |
| TXNRD1 | ML162 | 19.5 µM | |
| GPX4 | (1S,3R)-Rsl3 | No inhibition observed in some biochemical assays | |
| GPX4 | ML162 | No inhibition observed in some biochemical assays |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to assess the binding of Rsl3 to its potential targets in intact cells.
Materials:
-
Cells of interest
-
This compound and (1S,3R)-Rsl3
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
SDS-PAGE and western blot reagents
-
Antibodies against GPX4, TXNRD1, and a loading control (e.g., Actin)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of Rsl3 or DMSO for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes in a thermal cycler, followed by cooling at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine protein concentration. Analyze the soluble protein fraction by SDS-PAGE and western blotting using antibodies against GPX4 and TXNRD1.
-
Analysis: Quantify band intensities. A shift in the melting curve to a higher temperature in the Rsl3-treated samples compared to the DMSO control indicates target engagement.
Protocol 2: In Vitro TXNRD1 Activity Assay
This protocol provides a method to measure the enzymatic activity of recombinant TXNRD1.
Materials:
-
Recombinant human TXNRD1
-
This compound and (1S,3R)-Rsl3
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
NADPH
-
Insulin
-
Dithiothreitol (DTT)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of NADPH, insulin, and DTT in assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add recombinant TXNRD1 and various concentrations of Rsl3 stereoisomers or DMSO. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of NADPH and insulin to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to NADPH consumption.
-
Analysis: Calculate the rate of NADPH consumption for each condition. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: On- and potential off-target pathways of Rsl3 stereoisomers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Experimental Design for (1R,3R)-Rsl3 Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of utilizing (1R,3R)-Rsl3 in experimental settings. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (1S,3R)-Rsl3?
This compound is a stereoisomer of Rsl3. The most well-characterized and potent inducer of ferroptosis is the (1S,3R)-Rsl3 diastereomer, which functions as an inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3][4][5] this compound is often considered the inactive or significantly less active counterpart and is frequently used as a negative control in experiments. However, some studies have reported that this compound can induce cell death at much higher concentrations than (1S,3R)-Rsl3.
Q2: What is the primary mechanism of action of Rsl3 compounds?
The primary and most studied mechanism of action for the active (1S,3R)-Rsl3 isomer is the direct inhibition of the selenoenzyme GPX4. GPX4 is a crucial enzyme that reduces lipid hydroperoxides to lipid alcohols, thereby protecting cells from oxidative damage. By inhibiting GPX4, (1S,3R)-Rsl3 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of iron-dependent regulated cell death known as ferroptosis. Recent evidence suggests that Rsl3 compounds may also have off-target effects and can inhibit other selenoproteins, not just GPX4.
Q3: Is this compound expected to induce ferroptosis?
While (1S,3R)-Rsl3 is a potent inducer of ferroptosis, this compound is generally considered inactive or much less potent in this regard. Any observed cell death upon treatment with this compound should be carefully evaluated for off-target effects or potential activity at high concentrations. It is crucial to include the active (1S,3R)-Rsl3 isomer as a positive control to benchmark any effects.
Q4: What are the key signaling pathways affected by Rsl3 treatment?
Rsl3-induced ferroptosis has been shown to interact with several signaling pathways:
-
NF-κB Pathway: In some cancer cells, Rsl3 can activate the NF-κB pathway, and inhibition of this pathway can prevent Rsl3-induced ferroptosis.
-
mTOR Pathway: Rsl3 has been observed to inhibit the mTOR signaling pathway, an effect that can be rescued by the ferroptosis inhibitor ferrostatin-1.
-
Apoptosis Pathways: There is evidence of crosstalk between ferroptosis and apoptosis. Rsl3 can induce caspase-3 activation and PARP1 cleavage, hallmarks of apoptosis, although these events may occur subsequent to the initial ferroptotic stress.
Troubleshooting Guide
Issue 1: No observable cell death after treatment with this compound.
-
Question: I treated my cells with this compound, but I don't see any significant cell death. Is my experiment failing?
-
Answer: Not necessarily. This compound is the inactive or significantly less active stereoisomer of Rsl3. It is primarily used as a negative control.
-
Recommendation:
-
Confirm Compound Identity: Verify that you are using this compound and not the active (1S,3R)-Rsl3 isomer.
-
Include a Positive Control: Always include (1S,3R)-Rsl3 in your experimental setup to ensure that the ferroptosis pathway can be induced in your cell line.
-
Increase Concentration: Some studies suggest this compound may have effects at very high concentrations, though this could be due to off-target effects. Consider a dose-response experiment with a wide range of concentrations.
-
Assess Other Ferroptosis Markers: Cell death is an endpoint. Look for earlier markers of ferroptosis, such as lipid ROS accumulation, to assess the cellular response.
-
-
Issue 2: High variability in experimental results.
-
Question: My results with Rsl3 treatment are inconsistent between experiments. What could be the cause?
-
Answer: Variability can stem from several factors related to the compound, cell culture conditions, and assay methods.
-
Recommendation:
-
Compound Stability and Storage: Rsl3 compounds should be stored properly, typically dissolved in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Density: The sensitivity of cells to ferroptosis inducers can be density-dependent. Ensure consistent cell seeding densities across all experiments.
-
Serum and Antioxidants: Components in fetal bovine serum (FBS) can have antioxidant properties. Use a consistent batch and percentage of FBS. Be aware of any antioxidants present in your culture medium.
-
Assay Timing: The kinetics of ferroptosis can vary between cell lines. Perform a time-course experiment to determine the optimal endpoint for your specific model.
-
-
Issue 3: Difficulty interpreting the mechanism of cell death.
-
Question: My cells are dying after Rsl3 treatment, but I'm not sure if it's ferroptosis or another cell death modality. How can I confirm?
-
Answer: It is crucial to use specific inhibitors to dissect the cell death mechanism.
-
Recommendation:
-
Ferroptosis Inhibitors: Co-treat your cells with Rsl3 and a known ferroptosis inhibitor.
-
Ferrostatin-1 (Fer-1) or Liproxstatin-1 (Lip-1) are lipophilic antioxidants that can specifically prevent ferroptotic cell death.
-
Deferoxamine (DFO) is an iron chelator that can also inhibit ferroptosis.
-
-
Apoptosis and Necroptosis Inhibitors: To rule out other forms of cell death, use inhibitors such as:
-
Z-VAD-FMK: A pan-caspase inhibitor to block apoptosis.
-
Necrostatin-1 (Nec-1): An inhibitor of RIPK1 to block necroptosis.
-
-
Biochemical Assays: Measure key markers of ferroptosis, including:
-
Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 to detect lipid ROS.
-
GPX4 Activity: Directly measure the enzymatic activity of GPX4 in cell lysates.
-
Iron Levels: Assess the labile iron pool.
-
-
-
Quantitative Data Summary
Table 1: Effective Concentrations of Rsl3 Isomers in Various Cell Lines
| Cell Line | Rsl3 Isomer | Concentration/IC50 | Observation | Reference |
| HT22 | (1R,3S)-Rsl3 | EC50: 5.2 µM | Induction of cell death | |
| HT22 | (1S,3R)-Rsl3 | EC50: 0.004 µM | Induction of cell death | |
| Various Cancer Cells | (1S,3R)-Rsl3 | IC50: 0.34 µM to >10 µM | Sensitivity to Rsl3 treatment | |
| Prostate Cancer Cells | (1S,3R)-Rsl3 | 0.5 µM | Vulnerability to ferroptosis induction | |
| Colorectal Cancer Cells | (1S,3R)-Rsl3 | IC50: 2.75 µM - 12.38 µM | Dose-dependent cell death | |
| HT1080 | (1S,3R)-Rsl3 | EC50: 13 nM | Potent growth inhibition | |
| HT1080 | This compound | EC50: 903 nM | Less potent growth inhibition | |
| DLD1, HCT116, RKO, SW480 | (1S,3R)-Rsl3 & this compound | EC50: ~1 µM | Equipotent sensitivity |
Experimental Protocols
Protocol 1: Assessment of Rsl3-Induced Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and (1S,3R)-Rsl3 (as a positive control) in DMSO. Dilute the stock solutions in cell culture medium to the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Rsl3 isomers or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 12, 24, or 48 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay or a Cell Counting Kit-8 (CCK-8) based assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine IC50 values.
Protocol 2: Measurement of Lipid Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound, (1S,3R)-Rsl3, and vehicle control for the desired time.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with a lipid ROS-sensitive fluorescent probe, such as C11-BODIPY 581/591 or DCFH-DA, according to the manufacturer's instructions.
-
Signal Detection:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Visualize and capture images of the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of lipid ROS in each treatment group compared to the control.
Visualizations
Caption: Signaling pathways influenced by (1S,3R)-Rsl3 leading to ferroptosis.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
Validation & Comparative
A Comparative Analysis of (1R,3R)-Rsl3 and (1S,3R)-Rsl3 in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most studied stereoisomers of Rsl3, (1R,3R)-Rsl3 and (1S,3R)-Rsl3, potent inducers of ferroptosis. We will delve into their mechanisms of action, differential efficacy, and the experimental data that underpins our current understanding, offering a comprehensive resource for researchers in the field of cell death and cancer biology.
Introduction to Rsl3 and Ferroptosis
Rsl3 (RAS-selective lethal 3) was initially identified as a compound that selectively kills cancer cells harboring oncogenic RAS mutations.[1][2] Its primary mode of action is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3] The key molecular target of Rsl3 is widely reported to be Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides.[2] By inhibiting GPX4, Rsl3 leads to unchecked lipid peroxidation and subsequent cell death.
Rsl3 exists as multiple stereoisomers, with (1S,3R)-Rsl3 and this compound being the most extensively studied. While both share the same chemical formula, their three-dimensional arrangement of atoms differs, leading to significant variations in their biological activity.
Comparative Efficacy and Mechanism of Action
The biological activity of Rsl3 is highly dependent on its stereochemistry. (1S,3R)-Rsl3 is consistently reported as the more potent inducer of ferroptosis. In contrast, this compound is often used as a negative control due to its significantly lower or negligible activity against GPX4.
Recent studies, however, have introduced more complexity to this picture. While the potent inhibition of GPX4 by (1S,3R)-Rsl3 is a cornerstone of its ferroptosis-inducing capability, some research suggests that at higher concentrations, its effects may not be solely attributable to GPX4 inhibition and could involve off-target effects. Furthermore, some studies propose that Rsl3 and other similar compounds may not directly inhibit purified GPX4 but rather target other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), or require cellular factors to mediate GPX4 inhibition.
Interestingly, while (1S,3R)-Rsl3 is markedly more potent than this compound in cell lines like HT1080 fibrosarcoma, some colorectal cancer (CRC) cell lines exhibit nearly equipotent sensitivity to both stereoisomers. This suggests that in certain cellular contexts, the cytotoxic effects of Rsl3 may be driven by GPX4-independent mechanisms.
Signaling Pathway of Rsl3-Induced Ferroptosis
The canonical pathway for Rsl3-induced ferroptosis is initiated by the inhibition of GPX4. This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: Rsl3-induced ferroptosis pathway.
Quantitative Data Comparison
The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for (1S,3R)-Rsl3 and this compound in various cell lines.
| Cell Line | Compound | Assay | EC50 / IC50 | Reference |
| HT1080 (Fibrosarcoma) | (1S,3R)-Rsl3 | Cell Growth | 13 nM | |
| HT1080 (Fibrosarcoma) | This compound | Cell Growth | 903 nM | |
| DLD1 (CRC) | (1S,3R)-Rsl3 | Cell Growth | ~1 µM | |
| DLD1 (CRC) | This compound | Cell Growth | ~1 µM | |
| HCT116 (CRC) | (1S,3R)-Rsl3 | Cell Growth | ~1 µM | |
| HCT116 (CRC) | This compound | Cell Growth | ~1 µM | |
| HT22 (Hippocampal) | (1S,3R)-Rsl3 | Cell Death | 0.004 µM (4 nM) | |
| HT22 (Hippocampal) | (1R,3S)-Rsl3* | Cell Death | 5.2 µM | |
| DU145 (Prostate Cancer) | (1S,3R)-Rsl3 | Cell Viability | ~0.6 µM | |
| TRAMP-C2 (Prostate Cancer) | (1S,3R)-Rsl3 | Cell Viability | ~1.2 µM |
Note: The study on HT22 cells used the (1R,3S)-enantiomer as the less active control, not the (1R,3R)-diastereomer.
Experimental Protocols
Below are generalized protocols for key experiments used to study the effects of Rsl3 stereoisomers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-15,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or (1S,3R)-Rsl3 for a specified duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2.5-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of cell viability.
Lipid Peroxidation Assay (BODIPY 581/591 C11)
This assay is used to quantify lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the desired concentrations of Rsl3 stereoisomers for a specified time (e.g., 4-6 hours).
-
Dye Loading: Add BODIPY 581/591 C11 dye to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. The dye shifts its fluorescence emission from red to green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.
Western Blotting for GPX4 Expression
This technique is used to measure the protein levels of GPX4 following treatment with Rsl3.
-
Cell Lysis: Treat cells with Rsl3 for a desired period (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against GPX4 overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Experimental Workflow for Rsl3 Comparison
Caption: Workflow for comparing Rsl3 stereoisomers.
Conclusion
The comparative study of this compound and (1S,3R)-Rsl3 reveals a clear structure-activity relationship, with the (1S,3R) stereoisomer being the significantly more potent inducer of ferroptosis in most cell lines. This is largely attributed to its effective inhibition of GPX4. However, the equipotent effect of both isomers in certain cancer cell lines suggests the existence of alternative, GPX4-independent mechanisms of cell death that warrant further investigation. For researchers using these compounds, it is crucial to consider the cellular context and to use this compound as a valuable, albeit not always completely inert, negative control to dissect the specific role of GPX4 inhibition in their experimental systems. Future studies should aim to further elucidate the full spectrum of molecular targets for both Rsl3 stereoisomers to refine our understanding of ferroptosis and its therapeutic potential.
References
Validating the Inactivity of (1R,3R)-Rsl3 Against GPX4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereoisomers of Rsl3, a potent inducer of ferroptosis, to validate the widely accepted inactivity of the (1R,3R) diastereomer against Glutathione Peroxidase 4 (GPX4). Experimental data and detailed protocols are presented to support the differential activity between (1S,3R)-Rsl3 and (1R,3R)-Rsl3, establishing the latter as a reliable negative control in ferroptosis research.
Stereoisomer-Specific Inhibition of GPX4
Rsl3 is a small molecule that induces ferroptosis by inhibiting GPX4, a crucial enzyme that neutralizes lipid hydroperoxides. However, this inhibitory activity is highly dependent on the stereochemistry of the molecule. The (1S,3R)-Rsl3 isomer is a potent inhibitor of GPX4, while the this compound isomer is considered to be inactive or significantly less active.[1][2][3] This stereospecificity is critical for researchers studying ferroptosis, as this compound serves as an essential negative control to ensure that observed cellular effects are due to GPX4 inhibition and not off-target activities.
Recent studies have begun to explore the nuances of Rsl3's mechanism, with some evidence suggesting that in specific contexts, such as certain colorectal cancer cell lines, the cell death induced by both isomers may have a GPX4-independent component.[1][4] Another study has proposed that the primary target of Rsl3 may be another selenoprotein, TXNRD1, rather than GPX4 directly. Despite these emerging complexities, the differential activity of the Rsl3 stereoisomers against GPX4 remains a foundational concept in the majority of ferroptosis literature.
Quantitative Comparison of Rsl3 Stereoisomer Activity
The disparity in the biological activity of the Rsl3 stereoisomers is starkly illustrated by their half-maximal effective concentration (EC50) values in various cell lines. The (1S,3R) isomer consistently demonstrates potency at nanomolar to low micromolar concentrations, whereas the (1R,3R) isomer is orders of magnitude less effective.
| Compound | Cell Line | EC50 Value | Reference |
| (1S,3R)-Rsl3 | HT1080 Fibrosarcoma | 13 nM | |
| This compound | HT1080 Fibrosarcoma | 903 nM | |
| (1S,3R)-Rsl3 | HT22 Wild-Type | 0.004 µM (4 nM) | |
| (1R,3S)-Rsl3* | HT22 Wild-Type | 5.2 µM |
Note: The original source refers to (1R,3S)-RSL3, which is likely a typographical error and should refer to the (1R,3R) diastereomer, as it is presented as the less active enantiomer for comparison with the active (1S,3R) form.
Experimental Protocols
To validate the differential activity of Rsl3 stereoisomers, several key experiments are typically performed.
Cell Viability Assay
This assay quantitatively measures the ability of a compound to induce cell death.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT1080 or BJeLR) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (1S,3R)-Rsl3 and this compound. Treat the cells with a range of concentrations of each compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the EC50 values for each compound.
GPX4 Activity Assay
This biochemical assay directly measures the enzymatic activity of GPX4 in the presence of the inhibitors.
Protocol:
-
Lysate Preparation: Prepare cell lysates from the desired cell line.
-
Substrate and Cofactor Preparation: Prepare a reaction mixture containing a specific GPX4 substrate, such as 7α-cholesterol-OOH, and the necessary cofactor, glutathione (GSH).
-
Inhibition: Add (1S,3R)-Rsl3, this compound, or a vehicle control to the cell lysates and incubate.
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate and cofactor mixture.
-
Activity Measurement: Monitor the reduction of the substrate over time using an appropriate detection method, such as HPLC or a coupled enzyme assay.
-
Data Analysis: Compare the rate of substrate reduction in the presence of each compound to the vehicle control to determine the extent of GPX4 inhibition.
Chemoproteomic Target Identification
This method is used to identify the protein targets of a compound.
Protocol:
-
Affinity Probe Synthesis: Synthesize affinity probes of (1S,3R)-Rsl3 and this compound that incorporate a tag (e.g., biotin or fluorescein) for subsequent purification.
-
Cell Treatment: Treat cells with the active probe, the inactive probe, or the active probe in the presence of a competing excess of the untagged active compound.
-
Cell Lysis and Affinity Purification: Lyse the cells and use affinity purification (e.g., streptavidin or anti-fluorescein beads) to isolate the proteins that have covalently bound to the probes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the proteins enriched in the active probe sample versus the inactive probe and competitor samples to identify specific targets. GPX4 should be highly enriched in the sample treated with the active (1S,3R)-Rsl3 probe.
Visualizing the Ferroptosis Pathway and Experimental Workflow
The following diagrams illustrate the central role of GPX4 in preventing ferroptosis and the experimental workflow used to validate the inactivity of this compound.
Caption: The GPX4-mediated pathway for preventing ferroptosis and the differential effects of Rsl3 stereoisomers.
Caption: Workflow for validating the inactivity of this compound against GPX4.
References
A Comparative Guide to the Cytotoxic Effects of RSL3 Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of RSL3 stereoisomers, focusing on their differential potency and mechanisms of action in inducing ferroptosis, a form of iron-dependent programmed cell death. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the selection and application of these compounds in their investigations.
Introduction to RSL3 and Ferroptosis
RSL3 (RAS-selective lethal 3) is a small molecule widely used to induce ferroptosis, a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. The primary and most well-established mechanism of RSL3-induced ferroptosis is the direct inhibition of glutathione peroxidase 4 (GPX4).[1][2][3][4][5] GPX4 is a crucial selenoenzyme that detoxifies lipid hydroperoxides, thereby protecting cells from oxidative damage. By inactivating GPX4, RSL3 leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately causing cell membrane damage and death.
RSL3 exists as multiple stereoisomers, with the (1S,3R)-RSL3 form being the most biologically active. Other stereoisomers, such as (1R,3R)-RSL3 and (1R,3S)-RSL3, are reported to be significantly less potent or inactive. This stereospecificity highlights the precise molecular interactions required for the inhibition of its target(s). While GPX4 is the primary target, emerging evidence suggests that RSL3 may also interact with other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), indicating a more complex mechanism of action than previously understood.
Comparative Cytotoxicity of RSL3 Stereoisomers
The cytotoxic potency of RSL3 stereoisomers varies significantly, with the (1S,3R) configuration demonstrating the most potent ferroptosis-inducing activity. This difference in activity is critical for designing and interpreting experiments aimed at studying ferroptosis.
| Stereoisomer | Cell Line | Assay | IC50 / EC50 | Incubation Time | Reference |
| (1S,3R)-RSL3 | HT22 | Cell Viability | 0.004 µM (EC50) | 16 h | |
| HCT116 | CCK-8 | 4.084 µM (IC50) | 24 h | ||
| LoVo | CCK-8 | 2.75 µM (IC50) | 24 h | ||
| HT29 | CCK-8 | 12.38 µM (IC50) | 24 h | ||
| HN3 | Cell Viability | 0.48 µM (IC50) | 72 h | ||
| HN3-rslR | Cell Viability | 5.8 µM (IC50) | 72 h | ||
| A549 | Cell Viability | ~0.5 µM (IC50) | 24 h | ||
| BT474 (parental) | Presto Blue | 0.059 µM (IC50) | 3 days | ||
| BT474 (resistant) | Presto Blue | 0.101 µM (IC50) | 3 days | ||
| H1975 | Cell Viability | 182 nM (IC50) | 48 h | ||
| H1299 | MTT | 59 nM (IC50) | 48 h | ||
| (1R,3S)-RSL3 | HT22 | Cell Viability | 5.2 µM (EC50) | 16 h | |
| This compound | - | - | Inactive/Less Active | - |
Signaling Pathway of RSL3-Induced Ferroptosis
The canonical signaling pathway for RSL3-induced ferroptosis is initiated by the direct inhibition of GPX4. This leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.
Caption: RSL3-induced ferroptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to RSL3-induced cytotoxicity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of RSL3 stereoisomers or vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. CCK-8 (Cell Counting Kit-8) Assay
-
Principle: This assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate and culture overnight.
-
Expose cells to different concentrations of RSL3 stereoisomers for the specified duration.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control group.
-
Lipid Peroxidation Assay
C11-BODIPY 581/591 Staining
-
Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Protocol:
-
Culture cells in a suitable format (e.g., 6-well plate or chamber slides).
-
Treat cells with RSL3 stereoisomers or controls for the desired time.
-
In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS or a suitable buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify lipid peroxidation by measuring the intensity of the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., Texas Red channel). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the cytotoxic effects of RSL3 stereoisomers.
Caption: A representative experimental workflow.
Conclusion
The available evidence strongly indicates that the cytotoxic effects of RSL3 are highly stereospecific, with (1S,3R)-RSL3 being the potent inducer of ferroptosis through the inhibition of GPX4. In contrast, other stereoisomers like this compound and (1R,3S)-RSL3 exhibit significantly lower or no activity. This differential potency underscores the importance of using the correct stereoisomer in ferroptosis research to ensure accurate and reproducible results. While the inhibition of GPX4 is the primary mechanism of action, researchers should be aware of potential off-target effects and the emerging role of other cellular targets, especially at higher concentrations. The provided experimental protocols and workflows offer a foundation for the rigorous investigation of RSL3's effects in various cellular contexts.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the GPX4-Independent Mechanism of (1R,3R)-RSL3 in Ferroptosis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue, particularly for cancers resistant to conventional therapies. While the canonical pathway of ferroptosis induction often involves the inhibition of Glutathione Peroxidase 4 (GPX4), compelling evidence now points to GPX4-independent mechanisms. This guide provides a comprehensive comparison of the GPX4-independent activity of (1R,3R)-RSL3 with other ferroptosis-inducing compounds, supported by experimental data and detailed protocols to facilitate further research and drug development in this area.
The Emerging Role of GPX4-Independent Ferroptosis
The classical view of ferroptosis induction by compounds like (1S,3R)-RSL3 centers on the direct inhibition of GPX4, a crucial enzyme that neutralizes lipid hydroperoxides. However, recent studies have revealed that not all ferroptotic cell death is contingent on GPX4 inactivation.[1] Alternative pathways, such as those involving Ferroptosis Suppressor Protein 1 (FSP1), Dihydroorotate Dehydrogenase (DHODH), and GTP Cyclohydrolase-1 (GCH1), can also regulate ferroptosis sensitivity.[2]
A pivotal discovery in this context is the differential activity of the stereoisomers of RSL3. While the (1S,3R) stereoisomer is a potent inhibitor of GPX4, the (1R,3R) stereoisomer does not inhibit GPX4 yet exhibits comparable cell-killing effects in certain cancer cell lines, strongly indicating a GPX4-independent mechanism of action.[1][3] Furthermore, advanced chemoproteomic studies have revealed that the potent (1S,3R)-RSL3 isomer acts as a pan-inhibitor of the selenoproteome, suggesting a broader mechanism beyond GPX4 inhibition.[1]
Comparative Analysis of Ferroptosis Inducers
To validate the GPX4-independent mechanism of this compound, a comparative analysis with other well-characterized ferroptosis inducers is essential. These inducers are often categorized based on their mechanism of action.
| Ferroptosis Inducer Class | Compound Examples | Primary Mechanism of Action | GPX4 Dependence |
| Class I: System Xc- Inhibitors | Erastin, Sulfasalazine | Inhibit the cystine/glutamate antiporter, leading to glutathione (GSH) depletion and subsequent indirect GPX4 inactivation. | Dependent |
| Class II: GPX4 Inhibitors | (1S,3R)-RSL3, ML162, ML210 | Directly and covalently bind to the active site of GPX4, leading to its inactivation. | Dependent |
| Class III: GPX4 Degraders | FIN56 | Induces the degradation of GPX4 protein. | Dependent |
| Class IV: Iron- and ROS-Inducers | FINO2 | Directly oxidizes intracellular iron and indirectly inhibits GPX4. | Partially Independent |
| GPX4-Independent Inducers | This compound | Induces ferroptosis without direct inhibition of GPX4; may involve broader inhibition of the selenoproteome. | Independent |
Quantitative Data Summary
A key piece of evidence for the GPX4-independent mechanism of RSL3 comes from studies in colorectal cancer (CRC) cell lines where the this compound stereoisomer, which does not inhibit GPX4, shows nearly equipotent cytotoxicity to the GPX4-inhibiting (1S,3R)-RSL3 stereoisomer.
| Compound | Cell Line | EC50 (µM) | Key Finding |
| (1S,3R)-RSL3 | DLD1 (CRC) | ~1 | Potent cytotoxicity. |
| This compound | DLD1 (CRC) | ~1 | Equipotent to (1S,3R)-RSL3, despite not inhibiting GPX4. |
| (1S,3R)-RSL3 | HCT116 (CRC) | ~1 | Potent cytotoxicity. |
| This compound | HCT116 (CRC) | ~1 | Equipotent to (1S,3R)-RSL3, despite not inhibiting GPX4. |
| (1S,3R)-RSL3 | HT-1080 (Fibrosarcoma) | ~0.013 | Highly potent in this GPX4-sensitive cell line. |
| This compound | HT-1080 (Fibrosarcoma) | ~0.9 | Significantly less potent than (1S,3R)-RSL3, highlighting cell-type specific differences in GPX4 dependence. |
Note: Direct comparative EC50 values for this compound against other ferroptosis inducers like erastin or FIN56 in GPX4 knockout or knockdown cell lines are not yet widely available and represent a key area for future investigation.
Signaling Pathways and Experimental Workflows
To further elucidate the GPX4-independent mechanism of this compound, specific signaling pathways and experimental workflows can be employed.
Caption: Differential mechanisms of RSL3 stereoisomers.
Caption: Workflow for GPX4-independent mechanism validation.
Experimental Protocols
Cell Viability Assay
Objective: To quantitatively compare the cytotoxic effects of this compound and other ferroptosis inducers in wild-type versus GPX4-deficient cells.
Materials:
-
Wild-type and GPX4 knockout/knockdown cell lines
-
96-well plates
-
This compound, (1S,3R)-RSL3, Erastin, FIN56 (or other ferroptosis inducers)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Seed wild-type and GPX4-deficient cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of each ferroptosis inducer in cell culture medium.
-
Treat the cells with the compounds for 24-48 hours. Include a vehicle-only control.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure absorbance at 450 nm.
-
For CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 values for each compound in both cell lines.
Lipid Peroxidation Assay
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) as a marker of ferroptosis.
Materials:
-
Wild-type and GPX4 knockout/knockdown cell lines
-
6-well plates
-
Ferroptosis inducers
-
C11-BODIPY™ 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the respective compounds for a predetermined time (e.g., 6-24 hours).
-
In the final 30-60 minutes of treatment, add the C11-BODIPY probe to the media at a final concentration of 1-5 µM.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe's fluorescence shifts from red to green upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
Objective: To identify the cellular targets of RSL3 stereoisomers.
Materials:
-
Biotinylated (1S,3R)-RSL3 and this compound probes
-
Cell lysates
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Incubate cell lysates with the biotinylated RSL3 probes to allow for target binding.
-
Add streptavidin-conjugated magnetic beads to pull down the probe-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with each RSL3 stereoisomer.
Conclusion
The validation of this compound's GPX4-independent mechanism marks a significant step in understanding the complexities of ferroptosis. The evidence strongly suggests that in certain cellular contexts, the cytotoxic effects of RSL3 are not solely reliant on GPX4 inhibition but may involve a broader impact on the selenoproteome. This guide provides a framework for researchers to explore this phenomenon further, offering comparative data, pathway diagrams, and detailed experimental protocols. A deeper understanding of these GPX4-independent pathways will be crucial for the development of more specific and effective ferroptosis-based cancer therapies.
References
Cross-Validation of (1R,3R)-Rsl3 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,3R)-Rsl3 is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4] Its primary mechanism of action is the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.[1] This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of ferroptosis-related research.
Comparative Efficacy of this compound Across Diverse Cell Lines
The sensitivity of cancer cell lines to this compound-induced ferroptosis is highly variable and context-dependent. This variability can be influenced by factors such as the expression levels of GPX4, cellular iron content, and the composition of polyunsaturated fatty acids in cell membranes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cell Line | Cancer Type | This compound IC50 (µM) | Noteworthy Observations |
| HCT116 | Colorectal Cancer | Dose and time-dependent | Sensitive to RSL3-induced ferroptosis. |
| LoVo | Colorectal Cancer | Dose and time-dependent | Demonstrates susceptibility to RSL3. |
| HT29 | Colorectal Cancer | Dose and time-dependent | Shows sensitivity to RSL3-induced cell death. |
| U87, U251 | Glioblastoma | Not specified | RSL3 induces ferroptosis through NF-κB pathway activation and GPX4 depletion. |
| CAL33 | Tongue Squamous Carcinoma | ~1 µM | Sensitive to RSL3, effects reversible by Liproxstatin-1. |
| AMC-HN-8 | Nasopharyngeal Carcinoma | ~1 µM | Sensitive to RSL3-induced ferroptosis. |
| TU686 | Nasopharyngeal Carcinoma | ~1 µM | Sensitive to RSL3. |
| CNE-2 | Nasopharyngeal Carcinoma | >10 µM | Resistant to lower concentrations of RSL3. |
| S18 | Nasopharyngeal Carcinoma | >10 µM | Resistant to lower concentrations of RSL3. |
| OPM-2 | Multiple Myeloma | High sensitivity | More sensitive compared to other MM cell lines. |
| KMS-11 | Multiple Myeloma | 6.25 ± 0.82 µM | Generally less sensitive than DLBCL cell lines. |
| LP-1 | Multiple Myeloma | 2.70 ± 0.72 µM | Generally less sensitive than DLBCL cell lines. |
| KMS-18 | Multiple Myeloma | 3.84 ± 0.37 µM | Generally less sensitive than DLBCL cell lines. |
| Various DLBCL lines | Diffuse Large B-cell Lymphoma | Average of 0.354 µM | Generally more sensitive to RSL3 than MM cell lines. |
Signaling Pathway of this compound-Induced Ferroptosis
This compound triggers ferroptosis primarily through the direct inhibition of GPX4. This initiates a cascade of events culminating in overwhelming lipid peroxidation and cell death. The pathway can be visualized as follows:
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Recent evidence suggests that the mechanism of RSL3 may be more complex, potentially involving the inhibition of other antioxidant proteins within the selenoprotein family, thus inducing a broader oxidative stress response. Furthermore, in specific contexts like glioblastoma, the NF-κB pathway has been shown to be activated by RSL3 and play a role in the execution of ferroptosis.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell viability assay. To confirm ferroptosis, include a co-treatment group with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Probe Staining: After treatment, wash the cells with PBS and then incubate with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
-
Cell Harvesting and Analysis: Wash the cells with PBS, trypsinize, and resuspend in PBS. Analyze the cells immediately by flow cytometry. The probe emits green fluorescence upon oxidation.
-
Data Analysis: Quantify the mean fluorescence intensity of the green channel to determine the level of lipid peroxidation.
Western Blot for GPX4 Expression
This technique is used to measure the protein levels of GPX4.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the cross-validation of this compound effects in different cell lines.
Caption: A structured workflow for comparing this compound effects across cell lines.
Alternative Ferroptosis Inducers
While this compound is a direct GPX4 inhibitor, other compounds induce ferroptosis through different mechanisms. A comparison with these alternatives can provide a broader understanding of the ferroptotic process.
-
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine and subsequent inhibition of glutathione (GSH) synthesis.
-
FIN56: Induces ferroptosis by promoting the degradation of GPX4 and depleting coenzyme Q10.
-
Sorafenib: A multi-kinase inhibitor that can also induce ferroptosis by inhibiting system Xc-.
References
- 1. invivogen.com [invivogen.com]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R,3R)-Rsl3 and Other Selenoprotein Inhibitors: A Guide for Researchers
In the expanding field of regulated cell death, the induction of ferroptosis—an iron-dependent form of cell death driven by lipid peroxidation—has emerged as a promising therapeutic strategy, particularly in cancer research. Central to this process is the selenoprotein Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. Consequently, inhibitors of GPX4 and other selenoproteins have become invaluable tools for researchers. This guide provides a comprehensive comparative analysis of (1R,3R)-Rsl3 and other prominent selenoprotein inhibitors, with a focus on their mechanisms of action, experimental data, and relevant protocols for their evaluation.
Introduction to Selenoprotein Inhibitors and Ferroptosis
Ferroptosis is distinct from other forms of regulated cell death like apoptosis and necroptosis.[1] It is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process that can be initiated by inhibiting the cell's antioxidant defense systems.[2] Selenoproteins, which incorporate the rare amino acid selenocysteine, are critical components of these defense mechanisms.[3][4]
The inducers of ferroptosis are broadly categorized based on their mechanism of action:
-
Class 1: System Xc- Inhibitors: These compounds, such as Erastin and Sorafenib, block the import of cystine, a precursor for the synthesis of glutathione (GSH).[1] GSH is a necessary cofactor for GPX4 activity, so its depletion leads to indirect GPX4 inhibition.
-
Class 2: Direct GPX4 Inhibitors: These molecules, most notably (1S,3R)-Rsl3, directly and covalently bind to the active site of GPX4, inactivating the enzyme.
-
Class 3: GPX4 Depleters: Compounds like FIN56 induce ferroptosis by promoting the degradation of the GPX4 protein.
-
Class 4: Iron and Lipid Metabolism Modulators: FINO2, for example, can directly oxidize iron and promote lipid peroxidation independent of GPX4 inhibition.
This compound: Beyond a Negative Control
(1S,3R)-Rsl3 is a potent and widely used inhibitor of GPX4 and a classical inducer of ferroptosis. Its diastereomer, this compound, has traditionally been used as a negative control due to its reported inability to bind and inhibit GPX4. However, recent studies have challenged this simple dichotomy. Research in colorectal cancer (CRC) cell lines has revealed that both (1S,3R)-Rsl3 and this compound can exhibit nearly equipotent cytotoxic effects, suggesting that the anticancer activity of Rsl3 may not be solely dependent on GPX4 inhibition. This has led to the re-evaluation of (S)-Rsl3's mechanism, with evidence suggesting it may act as a broader, non-selective inhibitor of the selenoproteome.
This finding underscores the critical importance of including this compound in experimental designs not just as a negative control, but as a tool to probe for GPX4-independent effects of Rsl3.
Comparative Analysis of Selenoprotein Inhibitors
The selection of an appropriate inhibitor is crucial for targeted research. The following tables summarize the key characteristics and available quantitative data for this compound and other commonly used selenoprotein inhibitors.
| Inhibitor | Class | Primary Target(s) | Mechanism of Action | Notes |
| (1S,3R)-Rsl3 | Class 2 FIN | GPX4, potentially other selenoproteins (e.g., TXNRD1) | Covalent, direct inhibition of GPX4 by alkylating the selenocysteine residue in the active site. Emerging evidence suggests broader inhibition of the selenoproteome. | The most commonly used direct GPX4 inhibitor. |
| This compound | Negative Control / Probe | GPX4-independent targets | Traditionally considered the inactive stereoisomer of (1S,3R)-Rsl3. However, it can induce cell death in some cancer cell lines, suggesting off-target effects or alternative mechanisms. | Essential control for distinguishing GPX4-dependent vs. -independent effects of Rsl3. |
| Erastin | Class 1 FIN | System Xc- | Inhibits the cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequently glutathione (GSH). This indirectly inactivates GPX4. | A canonical ferroptosis inducer. |
| ML162 | Class 2 FIN | GPX4, TXNRD1 | Direct, covalent inhibitor of GPX4. Some studies suggest it is also a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1). | Structurally similar to RSL3, containing a chloroacetamide moiety. |
| ML210 (Gpx4-IN-9) | Class 2 FIN | GPX4 | A prodrug that is intracellularly converted to a reactive nitrile oxide electrophile, which then covalently modifies GPX4. It is reported to be more selective for GPX4 than RSL3 and ML162. | Offers higher specificity for GPX4, minimizing off-target effects. |
| FIN56 | Class 3 FIN | GPX4 | Induces ferroptosis through the depletion of cellular GPX4 protein. | Slower induction of ROS compared to RSL3. |
| JKE-1674 | Class 2 FIN | GPX4 | A prodrug derivative of ML210 with improved oral bioavailability. | Suitable for in vivo studies. |
| Auranofin | TXNRD1 Inhibitor | TXNRD1, other selenoproteins | An FDA-approved gold-containing compound that potently inhibits the selenoprotein Thioredoxin Reductase 1 (TXNRD1). Can induce oxidative cell death and ferroptosis. | Useful for studying the role of TXNRD1 in ferroptosis and as a broader selenoprotein inhibitor. |
Quantitative Comparison of Inhibitor Potency (IC50/EC50 Values)
Note: IC50/EC50 values are highly dependent on the cell line and assay conditions. The data below is for comparative purposes and is extracted from various studies.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| (1S,3R)-Rsl3 | HT1080 | Cell Growth | 13 nM | |
| A549 | Cell Viability | ~0.5 µM | ||
| DLD1, HCT116, RKO, SW480 | Cell Growth | ~1 µM | ||
| This compound | HT1080 | Cell Growth | 903 nM | |
| DLD1, HCT116, RKO, SW480 | Cell Growth | ~1 µM | ||
| ML162 | - | TXNRD1 Inhibition | 19.5 µM | |
| ML210 | - | - | - | - |
| JKE-1674 | DLD1 | Cell Growth | >20 µM | |
| Auranofin | - | GPX1 Inhibition | <10 µM | |
| TRi-1 | A549 | Cell Viability | ~20 µM | |
| - | TXNRD1 Inhibition | ~500 nM | ||
| TRi-2 | A549 | Cell Viability | ~5 µM | |
| - | TXNRD1 Inhibition | 4.4 µM |
Signaling Pathways and Experimental Workflows
The inhibition of selenoproteins, particularly GPX4, triggers a cascade of events leading to ferroptotic cell death. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing selenoprotein inhibitors.
Caption: Simplified signaling pathway of ferroptosis induction.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.
Cell Viability Assay
This assay quantifies the effect of inhibitors on cell proliferation and death.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Selenoprotein inhibitors and controls (e.g., Ferrostatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, LDH Cytotoxicity Assay Kit)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Treat cells with the inhibitors for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only and positive/negative controls.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values.
-
Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test inhibitors
-
C11-BODIPY 581/591 probe
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat cells with the test inhibitors for the desired time.
-
Load the cells with the C11-BODIPY 581/591 probe (typically at a final concentration of 1-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Acquire images using a fluorescence microscope with appropriate filter sets for red and green fluorescence, or analyze the cells using a flow cytometer.
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation. An increase in the green/red ratio indicates lipid peroxidation.
-
Thioredoxin Reductase 1 (TXNRD1) Activity Assay
This assay measures the activity of TXNRD1, a potential off-target of some GPX4 inhibitors.
-
Materials:
-
Recombinant human TXNRD1
-
NADPH
-
Insulin
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
TE buffer (50 mM Tris-HCl, pH 7.5, 2 mM EDTA)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing TE buffer, NADPH, and insulin.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant TXNRD1.
-
Incubate at room temperature.
-
Add DTNB to the reaction. The reduction of insulin by TXNRD1 will expose free thiols that react with DTNB, producing a yellow product.
-
Measure the absorbance at 412 nm.
-
Calculate the inhibition of TXNRD1 activity relative to a control without the inhibitor.
-
Conclusion
The study of ferroptosis and the role of selenoproteins is a rapidly evolving field. While (1S,3R)-Rsl3 remains a cornerstone for inducing ferroptosis via GPX4 inhibition, recent findings necessitate a more nuanced approach to its use. The equipotent effects of its diastereomer, this compound, in certain contexts, and the potential for off-target effects on other selenoproteins like TXNRD1, highlight the complexity of these compounds' interactions within the cell. Researchers should carefully select inhibitors based on the specific research question, considering factors like potency, specificity, and mechanism of action. The use of more selective inhibitors like ML210, alongside appropriate controls such as this compound and ferroptosis inhibitors (e.g., Ferrostatin-1), will be crucial for dissecting the intricate signaling pathways of ferroptosis and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Selenium and selenoproteins: key regulators of ferroptosis and therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selenium and selenoproteins: key regulators of ferroptosis and therapeutic targets in cancer | springermedizin.de [springermedizin.de]
(1R,3R)-Rsl3: A Stereochemical Investigation into GPX4 Inhibition and Ferroptosis Induction
A comprehensive analysis of (1R,3R)-Rsl3 confirms its lack of direct inhibitory activity against Glutathione Peroxidase 4 (GPX4), positioning it as a critical negative control in ferroptosis research. This guide provides a comparative overview of this compound and its active counterpart, (1S,3R)-Rsl3, alongside other notable GPX4-targeting compounds, supported by experimental data and detailed protocols.
Glutathione Peroxidase 4 (GPX4) is a central regulator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, including cancer. Rsl3, a small molecule identified as a potent inducer of ferroptosis, exists as multiple diastereomers. Extensive research has demonstrated that the biological activity of Rsl3 is highly stereospecific, with the (1S,3R) diastereomer being the active form that elicits ferroptosis, while the (1R,3R) diastereomer is inactive[1][2].
Comparative Analysis of GPX4 Inhibitors
The inhibitory activity of various compounds targeting GPX4 is typically evaluated through both biochemical and cell-based assays. While direct enzymatic inhibition is a key parameter, cellular potency (IC50) reflects the compound's ability to induce cell death via ferroptosis.
Recent studies have introduced a nuanced understanding of Rsl3's mechanism, suggesting that its cellular effects, and those of ML162, may be mediated through the inhibition of thioredoxin reductase 1 (TXNRD1) rather than direct inhibition of purified GPX4[3][4]. This highlights the importance of employing multiple experimental approaches to validate target engagement and mechanism of action.
Below is a comparison of this compound with its active diastereomer and other tool compounds used in ferroptosis research.
| Compound | Target(s) | Mechanism of Action | Cellular Potency (IC50) |
| This compound | None | Inactive diastereomer; does not inhibit GPX4. Used as a negative control.[1] | > 10 µM (cell line dependent) |
| (1S,3R)-Rsl3 | GPX4, TXNRD1 | Covalently binds to the active site selenocysteine of GPX4, leading to its inactivation. Also reported to inhibit TXNRD1. | 0.059 µM - 2 µM (cell line dependent) |
| ML162 | GPX4, TXNRD1 | Covalent inhibitor of GPX4. Also reported to inhibit TXNRD1. | Nanomolar to low micromolar range |
| Gpx4-IN-3 | GPX4 | Direct covalent inhibitor. | More potent than Rsl3 in some cell lines. |
| FIN56 | GPX4, Squalene Synthase | Induces GPX4 degradation and activates squalene synthase. | Micromolar range |
| FINO2 | GPX4 (indirectly), Iron | Indirectly inhibits GPX4 and directly oxidizes iron. | Micromolar range |
| Altretamine | GPX4 | Direct inhibitor of GPX4. | Varies by cell line. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the role of GPX4 and its inhibitors in ferroptosis.
GPX4-Mediated Ferroptosis Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the points of intervention by various inhibitors.
Caption: GPX4 reduces lipid peroxides to prevent ferroptosis. (1S,3R)-Rsl3 inhibits GPX4, leading to ferroptosis, while this compound is inactive.
Experimental Workflow for Assessing GPX4 Inhibition
A multi-step approach is employed to confirm the lack of GPX4 inhibition by a compound like this compound.
Caption: A three-step workflow to confirm the lack of GPX4 inhibition by this compound.
Experimental Protocols
GPX4 Enzymatic Inhibition Assay
This assay biochemically measures the direct inhibition of purified GPX4 enzyme.
-
Principle: This is a coupled-enzyme assay that monitors the consumption of NADPH, which is proportional to GPX4 activity. GPX4 reduces a substrate (e.g., phosphatidylcholine hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is measured over time.
-
Protocol:
-
Prepare a reaction buffer containing glutathione reductase, GSH, and NADPH.
-
Add purified recombinant GPX4 enzyme to the buffer.
-
Add the test compound (e.g., this compound, (1S,3R)-Rsl3) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a plate reader.
-
Calculate the rate of NADPH consumption and determine the percent inhibition relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to its target protein within a cellular environment.
-
Principle: Ligand binding typically increases the thermal stability of the target protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Protocol:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
Harvest and wash the cells.
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble GPX4 in the supernatant by Western blotting.
-
Plot the amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Lipid Peroxidation Assay (C11-BODIPY)
This assay measures the downstream cellular effect of GPX4 inhibition, which is the accumulation of lipid reactive oxygen species.
-
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Protocol:
-
Seed cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treat cells with the test compound (e.g., this compound, (1S,3R)-Rsl3 as a positive control) for a specified time.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer, measuring the fluorescence intensity in both the red and green channels.
-
An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
Conclusion
The stereoisomer this compound does not inhibit GPX4 and serves as an essential negative control for its active counterpart, (1S,3R)-Rsl3, in studies of ferroptosis. The comparison with other GPX4-targeting agents reveals a diverse landscape of mechanisms for inducing this form of cell death. Rigorous experimental validation using a combination of biochemical and cellular assays is critical to accurately characterize the activity and mechanism of action of novel compounds targeting GPX4. The evolving understanding of the targets of established ferroptosis inducers like Rsl3 underscores the dynamic nature of this research field.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Re-evaluation of Ferroptosis Studies: A Comparative Guide to (1S,3R)-Rsl3 and its Inactive Control, (1R,3R)-Rsl3
For researchers, scientists, and drug development professionals investigating the intricacies of ferroptosis, the use of precise and well-characterized chemical tools is paramount. This guide provides a comprehensive re-evaluation of studies utilizing the potent ferroptosis inducer, (1S,3R)-Rsl3, by offering a direct comparison with its often-underreported inactive diastereomer, (1R,3R)-Rsl3. The inclusion of this compound as a negative control is critical for validating that the observed cellular effects are specifically due to the intended mechanism of action of (1S,3R)-Rsl3, namely the inhibition of Glutathione Peroxidase 4 (GPX4).
This guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows to empower researchers to design more robust experiments and accurately interpret their findings.
Performance Comparison: (1S,3R)-Rsl3 vs. This compound
The primary distinction between the two diastereomers lies in their ability to induce ferroptosis and inhibit GPX4. (1S,3R)-Rsl3 is a potent inhibitor of GPX4, a key enzyme that protects cells from lipid peroxidation.[1] In stark contrast, this compound is considered its inactive counterpart, demonstrating significantly lower or no activity in inducing ferroptotic cell death.[1][2]
Cell Viability
The differential effect of the two isomers on cell viability is a cornerstone of their use in research. (1S,3R)-Rsl3 typically exhibits low nanomolar to micromolar efficacy in inducing cell death in susceptible cell lines, whereas this compound is orders of magnitude less potent.
| Cell Line | Compound | EC50/IC50 | Reference |
| HT-1080 | (1S,3R)-Rsl3 | ~1.55 µM | [3] |
| HT-1080 | This compound | > 10 µM | [1] |
| BJeLR (HRASV12) | (1S,3R)-Rsl3 | ~0.1 µM | |
| BJeLR (HRASV12) | This compound | Inactive | |
| DLD1 | (1S,3R)-Rsl3 | ~1 µM | |
| DLD1 | This compound | ~1 µM | |
| HCT116 | (1S,3R)-Rsl3 | ~1 µM | |
| HCT116 | This compound | ~1 µM | |
| RKO | (1S,3R)-Rsl3 | ~1 µM | |
| RKO | This compound | ~1 µM | |
| SW480 | (1S,3R)-Rsl3 | ~1 µM | |
| SW480 | This compound | ~1 µM |
EC50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Lipid Peroxidation
A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS). (1S,3R)-Rsl3 treatment leads to a significant increase in lipid peroxidation, while this compound does not induce this effect.
| Assay | Cell Line | Compound | Observation | Reference |
| BODIPY-C11 Staining | HT-1080 | (1S,3R)-Rsl3 | Increased lipid ROS | |
| BODIPY-C11 Staining | HT-1080 | This compound | No significant change in lipid ROS |
GPX4 Inhibition
Direct inhibition of GPX4 activity is the primary mechanism of (1S,3R)-Rsl3-induced ferroptosis. In vitro assays confirm that (1S,3R)-Rsl3 potently inhibits GPX4, whereas this compound shows no inhibitory activity.
| Assay Type | Compound | Result | Reference |
| In vitro GPX4 activity assay | (1S,3R)-Rsl3 | Potent inhibition of GPX4 | |
| In vitro GPX4 activity assay | This compound | No inhibition of GPX4 |
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is designed to assess the dose-response effect of RSL3 isomers on cell viability using a standard MTT or similar colorimetric assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (1S,3R)-Rsl3 and this compound in culture medium. The final concentrations should typically range from 1 nM to 100 µM. A DMSO-only control should be included.
-
Incubation: Remove the old medium and add the medium containing the compounds to the respective wells. Incubate the plate for 24-72 hours.
-
MTT Reagent Addition: Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the cell viability against the compound concentration to determine the EC50/IC50 values.
Lipid Peroxidation Assay
This protocol utilizes the fluorescent probe C11-BODIPY(581/591) to measure lipid peroxidation.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with (1S,3R)-Rsl3, this compound, and a DMSO control for the desired time.
-
Probe Loading: After treatment, incubate the cells with 5-10 µM C11-BODIPY(581/591) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The shift in fluorescence from the red to the green channel indicates lipid peroxidation.
-
-
Data Analysis: Quantify the fluorescence intensity or the percentage of cells with a green fluorescence shift.
In Vitro GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in the presence of the RSL3 isomers.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified GPX4 enzyme, glutathione (GSH), glutathione reductase, and NADPH.
-
Inhibitor Incubation: Add (1S,3R)-Rsl3, this compound, or DMSO to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the GPX4 substrate, such as phosphatidylcholine hydroperoxide (PCOOH).
-
Absorbance Monitoring: Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Data Analysis: Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence of the RSL3 isomers to the DMSO control.
Visualizing the Mechanisms
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1. Signaling pathway of (1S,3R)-Rsl3-induced ferroptosis.
Figure 2. General experimental workflow for comparing RSL3 isomers.
References
A Comparative Analysis of (1R,3R)-RSL3 and (1S,3R)-RSL3 on Gene Expression Profiles in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of RSL3 stereoisomers, supported by mechanistic data and detailed experimental protocols.
The small molecule RSL3 has emerged as a potent and widely used tool to induce ferroptosis, a form of iron-dependent regulated cell death. RSL3 exists as two major stereoisomers, (1S,3R)-RSL3 and (1R,3R)-RSL3, which, despite their structural similarity, exhibit distinct biological activities. This guide provides a comparative analysis of these two isomers, focusing on their mechanisms of action that underpin their differential effects on gene expression. While direct, side-by-side transcriptomic data is scarce in publicly available literature, this comparison is built upon the well-documented differential molecular targets and cellular phenotypes.
Differentiated Mechanisms of Action
(1S,3R)-RSL3 is the canonical and highly potent inducer of ferroptosis. Its primary mechanism of action is the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial selenoenzyme that detoxifies lipid peroxides, thereby protecting cells from oxidative damage.[3][4] Inhibition of GPX4 by (1S,3R)-RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in iron-dependent cell death.[2]
In contrast, this compound is often considered the inactive stereoisomer, exhibiting significantly weaker or no inhibitory activity against GPX4. For this reason, it is frequently used as a negative control in ferroptosis studies. However, emerging evidence suggests that this distinction may not be absolute across all cellular contexts. Some studies have reported that in certain cancer cell lines, both isomers can display comparable potency, hinting at GPX4-independent mechanisms of action. Recent research has proposed that (1S,3R)-RSL3 may act as a broader inhibitor of the selenoproteome and that both isomers might affect other cellular targets, such as thioredoxin reductase 1 (TXNRD1).
Comparative Data Summary
The following table summarizes the key differences in the molecular targets and cellular effects of the two RSL3 stereoisomers based on current literature.
| Feature | (1S,3R)-RSL3 | This compound |
| Primary Target | Glutathione Peroxidase 4 (GPX4) | Generally considered inactive against GPX4 |
| Potency | High potency as a ferroptosis inducer | Very low to no potency as a ferroptosis inducer |
| Mechanism | Direct, covalent inhibition of GPX4 | Largely unknown, potential off-target effects |
| Cellular Effects | - Accumulation of lipid ROS- Induction of ferroptosis- Upregulation of stress response genes | - Minimal induction of lipid ROS or ferroptosis- May exhibit GPX4-independent effects in some cell lines |
| Other Potential Targets | - Broader selenoproteome- Thioredoxin Reductase 1 (TXNRD1) | - Thioredoxin Reductase 1 (TXNRD1) |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and a proposed experimental approach for a direct comparison, the following diagrams are provided.
Canonical Ferroptosis Pathway of (1S,3R)-RSL3.
Hypothesized Comparative Mechanisms of RSL3 Isomers.
Workflow for Gene Expression Profiling.
Experimental Protocols
To facilitate further research, a detailed protocol for a comparative gene expression analysis is provided below.
Objective: To compare the global gene expression profiles of cancer cells treated with this compound versus (1S,3R)-RSL3.
1. Cell Culture and Treatment:
-
Cell Line: Human fibrosarcoma (HT-1080) or colorectal cancer (HCT116) cells are commonly used and are sensitive to RSL3.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Plate cells at a density of 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with one of the following for 6, 12, and 24 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
(1S,3R)-RSL3 (e.g., 1 µM)
-
This compound (e.g., 1 µM and a higher concentration, e.g., 10 µM, to account for lower potency)
-
Each condition should be performed in triplicate.
-
2. RNA Extraction and Quality Control:
-
Lysis: At each time point, wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer (Agilent) or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.0.
3. RNA Sequencing and Bioinformatic Analysis:
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequencing: Sequence the libraries on an Illumina platform (e.g., NovaSeq 6000) to generate at least 20 million paired-end reads per sample.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess read quality.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using featureCounts.
-
Differential Expression: Perform differential gene expression analysis using DESeq2 or edgeR in R. Identify genes with a |log2(Fold Change)| > 1 and an adjusted p-value < 0.05.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) and databases like KEGG and GO to identify enriched biological pathways in the differentially expressed gene lists.
-
4. Validation:
-
Select a subset of differentially expressed genes for validation by quantitative real-time PCR (qRT-PCR) using independent samples.
-
Analyze protein expression levels of key pathway members by Western blotting to confirm transcriptomic changes at the protein level.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (1R,3R)-Rsl3
This document provides crucial safety and logistical information for the proper disposal of (1R,3R)-Rsl3, a compound utilized by researchers, scientists, and drug development professionals as a negative control for the active ferroptosis-inducing diastereomer (1S,3R)-Rsl3. Adherence to these procedures is vital for maintaining laboratory safety and ensuring environmental compliance.
While a Safety Data Sheet (SDS) for a related compound, (1S,3R)-Rsl3, suggests that smaller quantities may be disposed of with household waste, it is critical to handle all research chemicals with caution and follow established laboratory waste management protocols. Disposal should always comply with local, state, and federal regulations.
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data points.
| Property | Data | Source |
| Chemical Name | (1R,3R)-Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | [1] |
| Molecular Formula | C23H21ClN2O5 | [1] |
| Molecular Weight | 440.88 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO. | |
| Storage | Store at -20°C. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is designed to minimize risk and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like weigh boats and contaminated lab paper, should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound, primarily dissolved in solvents like DMSO, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic").
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound waste down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling (1R,3R)-Rsl3
Essential Safety and Handling Guide for (1R,3R)-Rsl3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
This compound is the inactive diastereomer of (1S,3R)-Rsl3, a potent inhibitor of glutathione peroxidase 4 (GPX4) and a known inducer of ferroptosis.[1][2] While this compound is typically used as a negative control in research, it is imperative to handle it with care, as the toxicological properties may not be fully elucidated.[1] A safety data sheet for the active isomer, (1S,3R)-RSL3, suggests it is not classified as a hazardous substance; however, it also advises that the material should be considered hazardous until more information is available and that standard precautionary measures for handling chemicals should be followed.
Recommended Personal Protective Equipment (PPE)
Given the limited specific safety data for this compound, a cautious approach is warranted. The following standard laboratory PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions. Dispose of gloves immediately after use or contamination. |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles. |
| Body Protection | A standard laboratory coat must be worn to protect skin and clothing. |
| Respiratory | While generally not required for handling small quantities in a well-ventilated area, a fume hood should be used when weighing the solid compound or handling stock solutions. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ |
| Molecular Weight | 440.88 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Experimental Protocol: Preparation of Stock Solution
-
Preparation : Before handling the compound, ensure the workspace, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including vials, pipettes, and solvent.
-
Weighing : Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully add the desired amount of solid this compound to the container.
-
Solubilization : In a fume hood, add the appropriate volume of dimethyl sulfoxide (DMSO) to the solid to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 440.88 g/mol ), add 226.8 µL of DMSO.
-
Mixing : Vortex the solution until the solid is completely dissolved.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Handling and Use
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form or preparing stock solutions.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes by consistently wearing the recommended PPE.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste : Dispose of unused this compound and any solutions containing the compound as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
